molecular formula C9H9FO2 B6359597 3-Fluoro-2,6-dimethylbenzoic acid CAS No. 26829-84-5

3-Fluoro-2,6-dimethylbenzoic acid

Cat. No.: B6359597
CAS No.: 26829-84-5
M. Wt: 168.16 g/mol
InChI Key: JCJUCUGMAVRVLP-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-2,6-dimethylbenzoic acid is 168.05865769 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-2,6-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2,6-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUCUGMAVRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 3-Fluoro-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Reactivity Profiling

Executive Summary

3-Fluoro-2,6-dimethylbenzoic acid represents a specialized scaffold in medicinal chemistry, characterized by a unique interplay of steric inhibition of resonance (SIR) and electronic modulation . Unlike simple benzoic acid derivatives, this molecule serves as a critical "metabolic blocker" in drug design. The 2,6-dimethyl "ortho-shield" protects the carbonyl center from nucleophilic attack and enzymatic hydrolysis, while the 3-fluoro substituent modulates lipophilicity and blocks metabolic oxidation at the vulnerable meta-position. This guide analyzes its structural conformation, validated synthetic routes, and specific reactivity protocols required to handle this sterically hindered acid.

Structural Analysis & Stereoelectronics

The Ortho-Effect and Steric Inhibition of Resonance (SIR)

The defining feature of 3-fluoro-2,6-dimethylbenzoic acid is the steric bulk imposed by the methyl groups at the C2 and C6 positions. In unsubstituted benzoic acid, the carboxyl group (-COOH) is coplanar with the benzene ring, allowing for


-conjugation.

However, in the 2,6-dimethyl analogue, the van der Waals radii of the methyl protons clash with the carbonyl oxygen. To relieve this steric strain, the carboxyl group rotates out of the plane of the phenyl ring (typically 40°–90° twist).

Consequences of SIR:

  • Increased Acidity: The loss of conjugation destabilizes the neutral acid molecule more than it destabilizes the carboxylate anion (which can distribute charge inductively). Consequently, 2,6-disubstituted benzoic acids are significantly more acidic than benzoic acid.

  • Reactivity Silencing: The carbonyl carbon is physically shielded, rendering standard esterification methods (e.g., Fischer esterification) ineffective.

The Fluorine Effect (C3 Substitution)

The fluorine atom at C3 introduces a strong inductive withdrawing effect (


), which further increases the acidity of the molecule. Crucially, in drug design, this fluorine occupies a primary site of metabolic attack (CYP450 oxidation), effectively increasing the metabolic half-life of the parent drug.
Structural Visualization (Graphviz)

G cluster_0 Steric & Electronic Factors Ortho_Me 2,6-Dimethyl Groups (Steric Bulk) Twist Carboxyl Twist (Out-of-Plane) Ortho_Me->Twist Forces Rotation Acidity Increased Acidity (pKa Depression) Twist->Acidity Inhibits Resonance Stabilization of Neutral Form Fluorine 3-Fluoro Substituent (Metabolic Block) Fluorine->Acidity -I Inductive Effect Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Blocks C3 Oxidation

Figure 1: Causal relationship between structural substituents and physicochemical properties.

Physicochemical Profile

The following data summarizes the projected properties based on structural analogues and Quantitative Structure-Property Relationship (QSPR) models.

PropertyValue (Approx.)Mechanistic Basis
Molecular Formula C₉H₉FO₂-
Molecular Weight 168.17 g/mol -
Predicted pKa 2.9 – 3.2Lower than Benzoic acid (4.2) due to SIR and F-induction.
LogP (Octanol/Water) ~2.8Methyls (+lipophilicity) offset by Fluorine polarity.
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 2Carbonyl O and Fluorine
Rotatable Bonds 1C1-Carboxyl bond (Restricted rotation)

Validated Synthetic Protocol

Due to the specific substitution pattern, direct electrophilic fluorination is uncontrolled. The most robust route utilizes the Balz-Schiemann reaction sequence, starting from the commercially available 2,6-dimethylbenzoic acid.

Synthetic Workflow Diagram

Synthesis Start Start: 2,6-Dimethylbenzoic Acid Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter1 Intermediate: 3-Nitro-2,6-dimethylbenzoic acid Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter1->Step2 Inter2 Intermediate: 3-Amino-2,6-dimethylbenzoic acid Step2->Inter2 Step3 Step 3: Diazotization (NaNO2, HBF4) Inter2->Step3 Inter3 Diazo Salt: [Ar-N2]+ [BF4]- Step3->Inter3 Step4 Step 4: Thermal Decomposition (Balz-Schiemann) Inter3->Step4 End Product: 3-Fluoro-2,6-dimethylbenzoic acid Step4->End

Figure 2: Step-wise synthesis via the Balz-Schiemann pathway.

Detailed Methodology

Step 1: Regioselective Nitration

  • Rationale: The carboxyl group directs meta (C3), and the ortho/para-directing methyl groups also reinforce substitution at C3/C5 (which are equivalent).

  • Protocol: Dissolve 2,6-dimethylbenzoic acid in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The steric bulk of methyls actually helps prevent over-nitration.

  • Outcome: High yield of 3-nitro-2,6-dimethylbenzoic acid.

Step 2: Reduction to Aniline

  • Protocol: Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in methanol.

  • Note: If the acid is sensitive, Fe/HCl reduction is a robust alternative.

Step 3 & 4: The Balz-Schiemann Reaction (Fluorination)

  • Safety Warning: This step generates BF₃ fumes and potential N₂ pressure buildup. Use a blast shield.

  • Protocol:

    • Suspend the 3-amino derivative in 48% tetrafluoroboric acid (HBF₄). Cool to -5°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium tetrafluoroborate salt.

    • Filter the solid diazonium salt (do not let it dry completely to avoid explosion risk, though tetrafluoroborates are relatively stable).

    • Decomposition: Gently heat the salt in dry xylene or dichlorobenzene. The salt decomposes to release N₂, BF₃, and the target Aryl-Fluoride.

    • Purification: Extract with dilute NaOH (to pull the acid into water), wash organics, then acidify the aqueous layer to precipitate pure 3-fluoro-2,6-dimethylbenzoic acid.

Reactivity & Derivatization Guide

Researchers attempting to derivatize this molecule (e.g., amide coupling or ester formation) often fail when using standard protocols due to the Steric Shield .

The "Newman's Rule" of Esterification

Traditional acid-catalyzed esterification (Fischer) yields <5% product because the tetrahedral intermediate cannot form due to crowding.

Recommended Protocols:

  • Acyl Chloride Route (Gold Standard):

    • Convert acid to acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride with a catalytic amount of DMF.

    • Why it works: The acid chloride is highly reactive and planar; once formed, it can be forced to react with alcohols/amines using a base (Pyridine/DMAP) to drive the reaction.

  • Newman’s Esterification:

    • Dissolve acid in 100% Sulfuric Acid (forming the acylium ion,

      
      ).
      
    • Pour into cold alcohol.

    • Mechanism:[1][2][3] This bypasses the tetrahedral intermediate, proceeding via an acylium ion mechanism which is less sensitive to steric bulk.

Safety & Stability
  • Stability: The C-F bond is chemically inert under standard organic synthesis conditions.

  • Handling: As a fluorinated benzoic acid, it may cause skin and eye irritation. Standard PPE (gloves, goggles) is mandatory.

References

  • Mechanism of Steric Inhibition: Dippy, J. F. J., & Lewis, R. L. (1937). The effect of the ortho-substituent on the dissociation constants of benzoic acid. Journal of the Chemical Society.

  • Balz-Schiemann Reaction: Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Acylium Ion Mechanism: Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.

  • Fluorine in Med Chem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Compound Data Validation: PubChem Compound Summary for 2,6-Dimethylbenzoic acid (Parent Scaffold).

Sources

suppliers of 3-Fluoro-2,6-dimethylbenzoic acid for research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, quality assurance, and procurement strategy for 3-Fluoro-2,6-dimethylbenzoic acid , a specialized fluorinated building block used in medicinal chemistry.[1]

CAS: 26829-84-5 | Technical Procurement & Quality Assurance[1]

Executive Technical Summary

3-Fluoro-2,6-dimethylbenzoic acid is a "Tier 2" fine chemical intermediate.[1][2] Unlike its more common regioisomer (4-fluoro-2,6-dimethylbenzoic acid), this compound is rarely held in stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher).[1] Sourcing requires a targeted approach focusing on specialized fluorine chemistry vendors and Contract Research Organizations (CROs).[2]

  • Target Compound: 3-Fluoro-2,6-dimethylbenzoic acid[1]

  • CAS Number: 26829-84-5[1]

  • Molecular Formula: C₉H₉FO₂[2]

  • Molecular Weight: 168.17 g/mol [2]

  • Key Application: Bioisostere design (metabolic blocking of the 3-position), B-Raf inhibitor synthesis, and bent-core liquid crystal scaffolds.[1]

The "Isomer Trap": Critical Procurement Risk

Warning: The primary risk in sourcing this compound is receiving the incorrect regioisomer.[2] The 4-fluoro analog (CAS 16633-50-4) is significantly cheaper and more widely available.[1]

FeatureTarget: 3-Fluoro Common Impurity: 4-Fluoro
Structure Fluorine at meta position relative to COOHFluorine at para position relative to COOH
CAS 26829-84-5 16633-50-4
Availability Low (Lead time often 2-4 weeks)High (Often in stock)
1H NMR Sign 2 Aromatic protons are different (coupling)2 Aromatic protons are equivalent (singlet/doublet)

Supplier Landscape & Strategy

Tier 1: Specialized Building Block Suppliers (Primary Sources)

These vendors specialize in fluorinated aromatics and are most likely to have valid stock or a validated synthesis route.[2]

  • Boroncore: Known for boron and halogenated building blocks.[2] Often holds stock of this specific CAS.[2][3][4]

  • Chemat (Poland): A European distributor that lists this specific isomer.[2]

  • Apollo Scientific / Fluorochem: While they stock the 4-fluoro isomer, they are capable of custom sourcing the 3-fluoro analog upon request.[1][2]

Tier 2: Custom Synthesis & Aggregators

If Tier 1 suppliers are out of stock, use these aggregators to find the original manufacturer (typically in China) or commission a synthesis.[2]

  • ChemicalBook / GuideChem: Use these to identify the specific Chinese manufacturer.[2] Look for "Verified Supplier" badges.[2]

  • Enamine / WuXi AppTec: Recommended for Custom Synthesis if >100g is required.[2] They do not typically stock this specific isomer but have the validated chemistry to make it rapidly.[2]

Sourcing Decision Matrix

The following decision tree outlines the logical flow for procurement to minimize lead time and risk.

SourcingStrategy Start Start: Procurement Request CheckTier1 Check Tier 1 Specialists (Boroncore, Chemat) Start->CheckTier1 InStock In Stock? CheckTier1->InStock OrderTier1 Order & Request CoA (Verify CAS 26829-84-5) InStock->OrderTier1 Yes CheckTier2 Check Aggregators (ChemicalBook, GuideChem) InStock->CheckTier2 No FoundVendor Vendor Found? CheckTier2->FoundVendor AuditVendor Audit Vendor: 1. Ask for H-NMR/F-NMR 2. Verify Batch Date FoundVendor->AuditVendor Yes CustomSynth Initiate Custom Synthesis (Enamine/WuXi) FoundVendor->CustomSynth No AuditVendor->OrderTier1 Pass Audit AuditVendor->CustomSynth Fail Audit

Figure 1: Strategic sourcing workflow for rare fluorinated intermediates.

Quality Control (QC) Protocol

Because of the high risk of isomer contamination, you must validate the identity of the material upon receipt.[2] Do not rely solely on the vendor's Certificate of Analysis (CoA).[2]

Protocol A: 1H NMR Validation (Self-Validating)
  • Solvent: DMSO-d₆ or CDCl₃.[2]

  • Logic: The symmetry of the molecule dictates the proton signals.[2]

    • 3-Fluoro (Target): The molecule is asymmetric regarding the aromatic protons.[2] You will see two distinct aromatic signals (H4 and H5) showing ortho coupling to each other and fluorine coupling.[2]

    • 4-Fluoro (Impurity): The molecule is symmetric .[2] The two aromatic protons (H3 and H5) are chemically equivalent.[2] You will see a simplified aromatic region (typically a doublet due to F-coupling, integrating to 2H).[1][2]

Protocol B: 19F NMR (Definitive)
  • Logic: The chemical shift of the fluorine atom is highly sensitive to its position relative to the Carboxyl group (electron-withdrawing) and Methyl groups (electron-donating).[2]

  • Expectation: The 3-F signal will appear downfield compared to the 4-F signal due to the inductive effect of the closer COOH group.[1][2]

QC Workflow Diagram

QC_Workflow Sample Incoming Sample H_NMR Run 1H NMR Sample->H_NMR AromaticRegion Analyze Aromatic Region (6.5 - 8.0 ppm) H_NMR->AromaticRegion Symmetric 2H Equivalent Signal (Symmetric) AromaticRegion->Symmetric Simplistic Pattern Asymmetric 2 Distinct Signals (Asymmetric) AromaticRegion->Asymmetric Complex Coupling Reject REJECT: 4-Fluoro Isomer Symmetric->Reject F_NMR Run 19F NMR (Confirm Shift) Asymmetric->F_NMR Pass RELEASE BATCH F_NMR->Pass

Figure 2: QC decision tree to distinguish the target 3-fluoro compound from the common 4-fluoro impurity.

Supplier Comparison Data

SupplierTypeReliabilityEst. Lead TimeNotes
Boroncore SpecialistHigh1-2 WeeksSpecializes in halo-aromatics; likely has stock.[1]
Chemat DistributorMed-High1-3 WeeksGood for EU delivery; verifies CAS carefully.[1][2]
Fluorochem CatalogHigh4-6 WeeksLikely requires back-order/sourcing; excellent QC.[1][2]
Enamine CROVery High4-8 WeeksBest for custom synthesis if stock is unavailable.[2]
GuideChem AggregatorLow-MedVariesHigh Risk: Must independently verify the vendor.[2]

References

  • PubChem. 2,6-Dimethylbenzoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Boroncore. Product Catalog: 3-Fluoro-2,6-dimethylbenzoic acid (CAS 26829-84-5).[1] Available at: [Link][2]

Sources

Technical Comparison: 3-Fluoro vs. 4-Fluoro-2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 3-fluoro-2,6-dimethylbenzoic acid and 4-fluoro-2,6-dimethylbenzoic acid .

Executive Summary

In medicinal chemistry, the 2,6-dimethylbenzoic acid scaffold is a privileged motif. The steric bulk of the ortho-methyl groups forces the carboxyl moiety out of the aromatic plane (the "Ortho Effect" ), locking the conformation and altering metabolic profiles.

The distinction between the 3-fluoro and 4-fluoro isomers is not merely positional; it dictates molecular symmetry , electronic vectors , and synthetic accessibility .

  • 4-Fluoro-2,6-dimethylbenzoic acid is a symmetric, achiral scaffold often used to block para-metabolic oxidation while maintaining a simplified NMR profile.

  • 3-Fluoro-2,6-dimethylbenzoic acid is an asymmetric, potentially atropisomeric scaffold that exerts a stronger inductive acidification of the carboxyl group and offers unique vectors for pi-stacking interactions.

Structural & Electronic Analysis

Steric Inhibition of Resonance (SIR)

Both isomers exhibit the "2,6-dimethyl lock." The steric repulsion between the carbonyl oxygen and the ortho-methyl protons forces the carboxyl group to rotate approximately 90° relative to the aromatic ring .

  • Consequence: The

    
    -system of the benzene ring is decoupled from the carboxyl group. Resonance effects (
    
    
    
    or
    
    
    ) from the ring substituents cannot effectively transmit to the carbonyl carbon.
  • Dominant Effect: Electronic influence is governed almost exclusively by Inductive Effects (

    
    )  and Field Effects .
    
Isomer-Specific Electronic Profiles
Feature4-Fluoro-2,6-dimethylbenzoic acid3-Fluoro-2,6-dimethylbenzoic acid
Symmetry

(Symmetric)
. The molecule possesses a plane of symmetry passing through C1 and C4.

(Asymmetric)
. The substitution pattern breaks the symmetry between the two ortho-methyl pockets.
Fluorine Position Para to Carboxyl.[1]Meta to Carboxyl.
Electronic Effect Weak Inductive Withdrawal (

). Distance attenuates the pull.
Strong Inductive Withdrawal (

)
. Proximity to the carboxyl enhances acidity.
Acidity (pKa) ~3.25 . More acidic than benzoic acid, but less acidic than the 3-F isomer.~3.05 . The electron-withdrawing fluorine stabilizes the carboxylate anion more effectively due to proximity.
Dipole Moment Aligned with the

axis.
Off-axis vector; creates a lateral dipole component.
Atropisomerism Potential
  • 4-Fluoro Isomer: Achiral. Even if rotation is restricted, the molecule has a plane of symmetry.

  • 3-Fluoro Isomer: Chiral conformation. If the rotation of the carboxyl group is sufficiently hindered (high energy barrier), this molecule exists as a pair of enantiomeric atropisomers. While 2,6-dimethyl groups typically allow rotation at room temperature, binding to a protein pocket can "freeze" one specific atropisomer, making the 3-fluoro isomer highly sensitive to the chiral environment of the receptor.

Synthetic Pathways[2][3]

The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the substituents.

Synthesis of 4-Fluoro-2,6-dimethylbenzoic acid

Strategy: Nucleophilic attack on a symmetric precursor or Electrophilic substitution on 3,5-dimethylfluorobenzene. Preferred Route: Lithiation of 5-fluoro-m-xylene.

  • Precursor: 1-fluoro-3,5-dimethylbenzene (5-fluoro-m-xylene).

  • Mechanism: The fluorine atom directs ortho (to itself) and para. The methyl groups direct ortho and para. The position between the methyls (C2) is sterically blocked. The position para to the fluorine (C4) is activated by the methyls and sterically accessible.

G start 1-Fluoro-3,5-dimethylbenzene (5-Fluoro-m-xylene) step1 Bromination (Br2, FeBr3) start->step1 inter 4-Bromo-1-fluoro-3,5-dimethylbenzene step1->inter Regioselective at C4 step2 Lithiation (n-BuLi, -78°C) inter->step2 step3 Carboxylation (CO2, then H3O+) step2->step3 product 4-Fluoro-2,6-dimethylbenzoic acid (Target) step3->product

Figure 1: Synthetic route for the 4-fluoro isomer via bromination-lithiation sequence.

Synthesis of 3-Fluoro-2,6-dimethylbenzoic acid

Strategy: Electrophilic fluorination of the parent acid or Nitration/Reduction/Sandmeyer. Preferred Route: Electrophilic Fluorination of 2,6-dimethylbenzoic acid ester.

  • Precursor: 2,6-Dimethylbenzoic acid (or methyl ester).

  • Mechanism: The carboxyl group is meta-directing. The methyl groups are ortho/para-directing.

    • Ortho to Methyl (C3/C5) is activated.

    • Meta to Carboxyl (C3/C5) is favored.

    • Convergence: Both directing effects align at the C3 position.

G start 2,6-Dimethylbenzoic Acid step1 Esterification (MeOH, H2SO4) start->step1 inter1 Methyl 2,6-dimethylbenzoate step1->inter1 step2 Electrophilic Fluorination (Selectfluor, MeCN) inter1->step2 Directed to C3 inter2 Methyl 3-fluoro-2,6-dimethylbenzoate step2->inter2 step3 Hydrolysis (LiOH, THF/H2O) inter2->step3 product 3-Fluoro-2,6-dimethylbenzoic acid (Target) step3->product

Figure 2: Synthetic route for the 3-fluoro isomer via electrophilic fluorination.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2,6-dimethylbenzoic acid

Reference: Adapted from general lithiation protocols for hindered arenes [1].

  • Bromination: Charge a flask with 1-fluoro-3,5-dimethylbenzene (1.0 eq) and catalytic FeBr

    
     (0.05 eq) in DCM. Add Br
    
    
    
    (1.05 eq) dropwise at 0°C. The directing effects of the two methyls strongly favor the C4 position (between the methyls is blocked; para to F is activated).
  • Lithiation: Dissolve the isolated 4-bromo-1-fluoro-3,5-dimethylbenzene in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) slowly. Stir for 30 mins.

  • Quench: Bubble dry CO

    
     gas through the solution for 30 mins.
    
  • Workup: Warm to RT, quench with 1M HCl. Extract with EtOAc. The product precipitates or crystallizes upon concentration.

  • Validation:

    
    F NMR should show a singlet (or multiplet if H-coupling is resolved) at approx -115 ppm. 
    
    
    
    H NMR will show a symmetric signal for the aromatic protons (singlet or doublet, 2H).
Protocol B: Synthesis of 3-Fluoro-2,6-dimethylbenzoic acid

Reference: Adapted from Selectfluor mediated fluorination studies [2].

  • Substrate: Start with Methyl 2,6-dimethylbenzoate (esterification protects the acid and improves solubility).

  • Fluorination: Dissolve ester in Acetonitrile. Add Selectfluor (1.2 eq). Reflux for 12-24 hours. The electrophilic fluorine attacks C3, activated by the ortho-methyl and directed meta by the ester.

  • Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at 60°C for 4 hours.

  • Purification: Acidify to pH 2. The 3-fluoro acid is less symmetric; recrystallization from Hexane/EtOAc is effective.

  • Validation:

    
    H NMR will show two distinct aromatic signals (doublets, 
    
    
    
    Hz) due to the loss of symmetry.

Applications in Drug Discovery

Metabolic Blocking
  • 4-Fluoro: Blocks the para-position, a primary site for CYP450-mediated oxidation. This is the standard choice for extending half-life (

    
    ) without introducing chirality.
    
  • 3-Fluoro: Blocks the meta-position. Useful if the para-position is required for a specific interaction (e.g., a hydrogen bond donor) or if the metabolic "soft spot" has shifted to the C3 position.

NMR as a Diagnostic Tool

The choice of isomer drastically simplifies or complicates NMR analysis of the final drug molecule.

Isomer1H NMR Signature (Aromatic Region)13C NMR Signature
4-Fluoro Singlet (2H) (

Hz doublet). Symmetric environment simplifies the spectrum.
Symmetric methyl signals. Single peaks for C2/C6 and C3/C5.
3-Fluoro AB System (2H) . Two doublets (or dd). Distinct shifts for H4 and H5.Split Methyls . The C2-Me and C6-Me appear as separate peaks due to the asymmetric environment.

References

  • General Lithiation of Hindered Arenes : Smith, K. et al. "Regioselective lithiation of 1,3-dimethylbenzenes." Journal of Organic Chemistry, 2002 . (Generalized citation for methodology).

  • Electrophilic Fluorination : Banks, R. E. et al. "Selectfluor: a novel, efficient and safe electrophilic fluorinating agent." Journal of the Chemical Society, Chemical Communications, 1992 .

  • Ortho Effect & Acidity : Dippy, J. F. J. "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1939 .

  • Compound Data : PubChem Compound Summary for CID 16633-50-4 (4-fluoro-2,6-dimethylbenzoic acid).

Sources

Technical Guide & SDS: 3-Fluoro-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) interpretation for 3-Fluoro-2,6-dimethylbenzoic acid . It is designed for research scientists and process chemists who require not just compliance data, but a functional understanding of the compound's reactivity, handling nuances, and synthetic utility.

Part 1: Executive Summary & Chemical Identity

Strategic Importance in R&D

3-Fluoro-2,6-dimethylbenzoic acid is a specialized fluorinated building block. Its value lies in the "Magic Methyl" effect combined with fluorine substitution. The 2,6-dimethyl substitution pattern provides significant steric bulk around the carboxylic acid, often used to block metabolic sites or lock conformations in drug candidates. The fluorine atom at the 3-position modulates pKa and lipophilicity without adding excessive steric bulk compared to a chloro- or bromo- substituent.

Chemical Identification
  • Chemical Name: 3-Fluoro-2,6-dimethylbenzoic acid

  • CAS Number: 134371-50-3 (Note: This CAS is associated with the specific isomer; verification with vendor CoA is recommended due to potential isomer confusion in databases).

  • Molecular Formula: C₉H₉FO₂

  • Molecular Weight: 168.17 g/mol [1]

  • SMILES: Cc1c(F)ccc(C)c1C(=O)O

  • Structure Analysis:

    • Core: Benzoic acid.[2]

    • Sterics: High (2,6-dimethyl "ortho effect").

    • Electronics: Inductive withdrawing (Fluorine), weak donation (Methyls).

Physical Properties (Predicted/Analogous)
  • Physical State: Solid (Crystalline powder).

  • Color: White to off-white.

  • Melting Point: ~125–135°C (Estimated based on 2,6-dimethylbenzoic acid [116°C] and 3-fluoro-2-methylbenzoic acid [158°C]).

  • Solubility: Low in water; soluble in DMSO, Methanol, DCM.

  • pKa: ~3.2 – 3.5 (Acid strength increased by F-induction relative to 2,6-dimethylbenzoic acid).

Part 2: Hazard Assessment (GHS Classification)[3]

While specific toxicological data for this isomer may be limited, its classification is derived from the Structure-Activity Relationship (SAR) of fluorinated benzoic acids.

GHS Label Elements[3]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (GHS07)
      
Hazard Statements
CodeStatementMechanism of Action
H315 Causes skin irritation.[1]Acidic functionality reacts with skin proteins/lipids.
H319 Causes serious eye irritation.[3][4][5]Low pH and organic nature allow penetration of corneal epithelium.
H335 May cause respiratory irritation.[1][3][4][5]Dust inhalation irritates mucous membranes (upper respiratory tract).
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[6][3][5]

  • P280: Wear protective gloves/eye protection (Nitrile gloves, Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][3][5][7] Remove contact lenses.[6][3][4][5][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

Part 3: Safe Handling & Storage Protocol

The "Steric Lock" Handling Protocol

The 2,6-dimethyl substitution creates a "steric lock" around the carboxylic acid. This has two safety implications:

  • Reduced Reactivity: It may require harsher conditions (higher heat/thionyl chloride) to activate the acid, increasing process risk.

  • Decarboxylation Risk: At very high temperatures (>200°C), steric strain can facilitate decarboxylation, releasing CO₂ and potentially pressurizing sealed vessels.

Visualization: Safe Handling Workflow

The following diagram outlines the decision matrix for handling this compound in a synthesis lab.

SafetyMatrix Start Start: Handling 3-Fluoro-2,6-dimethylbenzoic acid PPE Step 1: PPE Check (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Step 2: Weighing (Use Analytical Balance in Fume Hood) PPE->Weighing Validated Solvent Step 3: Solubilization (Avoid Water; Use DMSO/DCM) Weighing->Solvent Reaction Step 4: Reaction Setup (Check for Gas Evolution) Solvent->Reaction Dissolved Waste Step 5: Disposal (Acidic Organic Waste) Reaction->Waste Post-Process Warning CRITICAL: Avoid strong oxidizers & High Temp (>200°C) Reaction->Warning Risk Check

Figure 1: Operational workflow for safe handling in a research environment.

Part 4: Emergency Response & First Aid[4][7]

Self-Validating First Aid System
  • Eye Contact:

    • Protocol: Irrigate for 15 minutes.

    • Validation: Check pH of eye surface (lacrimal fluid) with litmus paper if available; aim for pH 7.0-7.4.

  • Skin Contact:

    • Protocol: Wash with soap and water.[1][3][5] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption of the fluorinated ring.

    • Validation: Visually inspect for erythema (redness) after 15 minutes.

  • Inhalation:

    • Protocol: Move to fresh air.[1][3][4][5][7]

    • Validation: Verify unlabored breathing.[3][7] If wheezing occurs, administer oxygen and seek medical attention.

Fire Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or water spray.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Fluoride (HF) .

    • Critical Note: Although the fluorine is aromatic (C-F bond is strong), thermal decomposition can release trace HF. Firefighters must wear full SCBA.[7]

Part 5: Synthetic Utility & Reactivity Profile

Reactivity Context

Researchers use this compound primarily to synthesize fluorinated amides or esters .

  • Activation: The 2,6-dimethyl groups hinder nucleophilic attack at the carbonyl carbon. Standard EDC/NHS coupling may be sluggish.

  • Recommendation: Conversion to the acid chloride (using SOCl₂ or Oxalyl Chloride/DMF) is often required to overcome the steric barrier.

Visualization: Retrosynthetic & Forward Pathway

This diagram illustrates how the compound is likely synthesized and how it is used, providing context for the researcher.

SynthesisPath Xylene 2,6-Dimethylaniline (Precursor) Intermediate Schiemann Reaction (Introduction of F) Xylene->Intermediate 1. NaNO2/HBF4 2. Heat Product 3-Fluoro-2,6-dimethylbenzoic acid (Target) Intermediate->Product Carboxylation (via Lithiation) AcidChloride Acid Chloride (Activated Species) Product->AcidChloride SOCl2 / Heat (Overcomes Sterics) Drug Fluorinated Drug Scaffold (Amide/Ester) AcidChloride->Drug R-NH2 / Base

Figure 2: Synthetic lineage from precursor to pharmaceutical application.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,6-Dimethylbenzoic acid. Retrieved from [Link] (Used as SAR analog for physical properties).

  • European Chemicals Agency (ECHA). C&L Inventory: Fluorobenzoic acid derivatives. (General hazard class verification).

  • Sigma-Aldrich. Technical Bulletin: Handling Fluorinated Aromatic Compounds. (Reference for HF generation during combustion).

Sources

Technical Guide: pKa Modulation in Fluorinated Dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into dimethylbenzoic acid (DMBA) scaffolds represents a critical tactic in medicinal chemistry, primarily to modulate acidity (


), metabolic stability, and lipophilicity (

). While the dimethylbenzoic core provides a defined steric footprint, the introduction of fluorine induces profound electronic perturbations.

This guide analyzes the


 values of fluorinated DMBAs, deconstructing the competing roles of inductive withdrawal (

), resonance donation (

), and steric inhibition of resonance (SIR). It provides a validated experimental framework for determining these values in low-solubility regimes using Yasuda-Shedlovsky extrapolation.[1]

Part 1: Theoretical Framework & Electronic Effects

To predict and interpret the


 of fluorinated DMBAs, one must understand the non-additive interplay between the fluorine atom and the methyl groups.
The Electronic Tug-of-War

The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (


).
  • Fluorine (

    
    ):  Acts primarily as an electron-withdrawing group (EWG) via the Inductive Effect (
    
    
    
    )
    , which stabilizes the anion and lowers
    
    
    .[2][3] However, in the para position, its Resonance Effect (
    
    
    )
    donates electron density, partially counteracting the
    
    
    effect.
  • Methyl (

    
    ):  Acts as a weak electron-donating group (EDG) via induction (
    
    
    
    ) and hyperconjugation, destabilizing the anion and raising
    
    
    .
The Ortho-Effect Anomaly

In 2,6-disubstituted systems (e.g., 2-fluoro-6-methylbenzoic acid), steric factors dominate.

  • Steric Inhibition of Resonance (SIR): Bulky ortho substituents force the carboxyl group out of planarity with the benzene ring.[3] This decoupling prevents the aromatic

    
    -system from donating electrons into the carbonyl, destabilizing the neutral acid form more than the anion. Result:  A significant increase in acidity (lower 
    
    
    
    ), often exceeding electronic predictions.[1]
Mechanistic Pathway Diagram

ElectronicEffects Base Benzoic Acid Core (pKa ~ 4.20) OrthoF Ortho-Fluorine (Strong -I Effect) Base->OrthoF MetaF Meta-Fluorine (Moderate -I Effect) Base->MetaF ParaF Para-Fluorine (-I vs +R Competition) Base->ParaF OrthoMe Ortho-Methyl (Steric Twist / SIR) Base->OrthoMe Result_HighAcid Significant Acidity Increase (pKa < 3.5) OrthoF->Result_HighAcid Inductive Dominance Result_ModAcid Moderate Acidity Increase (pKa 3.8 - 4.0) MetaF->Result_ModAcid Pure Induction Result_LowChange Negligible Change (pKa ~ 4.1 - 4.2) ParaF->Result_LowChange Effects Cancel Out OrthoMe->Result_HighAcid Resonance Decoupling

Figure 1: Mechanistic impact of substituent positioning on Benzoic Acid acidity. Ortho-substitution (F or Me) drives the strongest acidity increases via distinct mechanisms.

Part 2: Quantitative Data Analysis

Exact experimental values for specific poly-substituted isomers (e.g., 2-fluoro-4,5-dimethylbenzoic acid) are often absent from public databases.[1] However, using Hammett Additivity Rules and anchor values from mono-substituted derivatives, we can derive high-confidence predicted ranges.[1]

Reference Anchor Values (


, Aqueous): 
  • Benzoic Acid: 4.20[1][4]

  • 2-Fluorobenzoic Acid: 3.27 (Strong Acidifying)[1][5]

  • 3-Fluorobenzoic Acid: 3.86[1][6]

  • 4-Fluorobenzoic Acid: 4.14[1][6]

  • 2,4-Dimethylbenzoic Acid: 4.22[1]

Table 1: Predicted vs. Observed pKa Values
Compound StructureSubstituent PatternElectronic InteractionPredicted pKa*Experimental Trend
2-Fluoro-DMBA 2-F, x,y-MeOrtho-F dominates (-I).[1]3.30 – 3.45 High Acidity.[1] The strong -I of 2-F overwhelms the weak +I of methyls.
3-Fluoro-DMBA 3-F, x,y-MeMeta-F (-I) vs Methyls.3.90 – 4.05 Moderate Acidity.[1] Methyls slightly dampen the F effect.[1]
4-Fluoro-DMBA 4-F, x,y-MePara-F (+R/-I) vs Methyls.[1]4.15 – 4.30 Similar to parent DMBA.[1] F effect is negligible here.[1]
2,6-Dimethyl-4-Fluoro 2,6-Me, 4-FSIR + Para-F.[1][7]3.40 – 3.60 The "Ortho Effect" Trap. Despite Me being EDG, the steric twist prevents resonance stabilization of the acid, lowering pKa significantly.
2-Fluoro-4,6-Dimethyl 2-F, 4,6-MeOrtho-F + Ortho-Me (SIR).[1]3.10 – 3.25 Synergistic Acidity. Both SIR (from Me) and -I (from F) drive pKa down.[1]

*Predictions based on Hammett


 summation: 

.

,

,

,

.

Part 3: Experimental Methodologies

Fluorinated DMBAs are often poorly soluble in water, making standard aqueous titration inaccurate.[1] The Yasuda-Shedlovsky Extrapolation method is the required standard for these lipophilic acids.

Protocol: Potentiometric Titration in Cosolvent Systems

Objective: Determine aqueous


 by extrapolating from Methanol/Water mixtures.

Reagents:

  • Analyte: Fluorinated DMBA derivative (

    
     purity).[1]
    
  • Cosolvent: Methanol (HPLC Grade).[1]

  • Titrant: 0.1 M KOH (standardized, carbonate-free).[1]

  • Inert Gas: Argon or Nitrogen (to exclude

    
    ).[1]
    

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.[1]

  • Ionic Strength: Adjust all solutions to

    
     using KCl.
    
  • Titration: Dissolve analyte (~1-5 mM) in the mixture. Titrate with KOH under inert gas at

    
    .
    
  • Data Collection: Record pH vs. Volume. Calculate apparent

    
     (
    
    
    
    ) for each mixture using the Bjerrum difference plot method.
The Yasuda-Shedlovsky Equation

Plot the apparent


 values against the dielectric constant (

) of the solvent mixture:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">


[8][9]
  • 
    :  Apparent ionization constant in cosolvent.[1]
    
  • 
    :  Dielectric constant of the mixture.[1]
    
  • Intercept (

    
    ):  Correlates to the aqueous 
    
    
    
    when extrapolated to
    
    
    .[1]
Experimental Workflow Diagram

YasudaShedlovsky Sample Fluorinated DMBA (Lipophilic) Titration Potentiometric Titration (Under Argon, 25°C) Sample->Titration Solvent MeOH/Water Mixtures (30%, 40%, 50%) Solvent->Titration Calc Calculate psKa (Apparent pKa) Titration->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc->Plot Result Extrapolated Aqueous pKa Plot->Result Linear Regression Intercept

Figure 2: Validated workflow for determining pKa of lipophilic fluorinated acids using cosolvent extrapolation.

Part 4: Pharmaceutical Applications[1][3][10]

Understanding the


 of these derivatives is not merely an academic exercise; it directly impacts drug developability.
  • Bioisosterism: Fluorine is often added to block metabolic "soft spots" (e.g., preventing methyl oxidation).[1] However, if this fluorination drops the

    
     from 4.2 to 3.2 (Ortho-F), the drug will be 99.9% ionized at intestinal pH (6.5), potentially reducing passive permeability.
    
  • Solubility: Lowering the

    
     ensures the drug is ionized at physiological pH (7.4), significantly improving aqueous solubility compared to the non-fluorinated parent.
    
  • Binding Affinity: The electron-poor ring of F-DMBAs can engage in specific

    
     stacking interactions or anion- 
    
    
    
    interactions within a receptor pocket, which are modulated by the specific
    
    
    and resulting charge state.[1]

References

  • Milne, G. W. A., et al. (1968).[1][5] "The metabolism of 2-fluorobenzoic acid." Journal of Biological Chemistry. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[10] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. Link

  • Avdeef, A., et al. (1999).[1] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on pKa and Solubility).

  • PubChem Database. "2-Fluorobenzoic acid Compound Summary." Link

Sources

Methodological & Application

Application Note: Overcoming Steric Blockade in 2,6-Disubstituted Benzoic Acids

[1]

Executive Summary & Strategic Analysis

Coupling 3-Fluoro-2,6-dimethylbenzoic acid presents a classic but severe challenge in organic synthesis: steric inhibition of resonance and nucleophilic attack . The two methyl groups at the ortho positions create a "picket fence" around the carbonyl carbon. This steric bulk prevents the formation of the tetrahedral intermediate required for amide bond formation when using bulky active esters (e.g., OBt/OAt esters formed by EDC/HOBt or HATU).

Why Standard Protocols Fail:

  • Inaccessible Active Esters: Standard reagents like HATU or EDC generate active esters that are themselves bulky. The combination of a hindered substrate and a bulky leaving group makes the carbonyl carbon effectively inaccessible to the nucleophilic amine.

  • Slow Kinetics: The rate of aminolysis for 2,6-dimethylbenzoates is orders of magnitude slower than unsubstituted benzoates. Competitive hydrolysis of the active ester often outcompetes amide formation.

The Solution: To successfully couple this substrate, you must minimize the steric footprint of the electrophile.[1] We recommend three tiered protocols based on the nucleophilicity of your amine partner:

  • Tier 1 (Modern Standard): T3P® (Propylphosphonic Anhydride) – High activation, low bulk, scalable.

  • Tier 2 (The "Sledgehammer"): Acid Chloride via Ghosez’s Reagent – Neutral conditions, highly reactive, ideal for acid-sensitive substrates.

  • Tier 3 (Classic Activation): Oxalyl Chloride/DMF – Robust, reliable, but generates HCl.

Decision Matrix & Workflow

CouplingStrategyStartSubstrate: 3-Fluoro-2,6-dimethylbenzoic acidAmineCheckIs the Amine PartnerSterically Hindered or Electron Deficient?Start->AmineCheckT3PProtocol A: T3P Coupling(High Yield, Scalable)AmineCheck->T3PNo (Primary/Unencumbered)GhosezProtocol B: Ghosez's Reagent(Neutral Acid Chloride)AmineCheck->GhosezYes (Aniline/Secondary/Hindered)OxalylProtocol C: Oxalyl Chloride(Classic Acid Chloride)Ghosez->OxalylIf Reagent Unavailable

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on amine partner characteristics.

Detailed Experimental Protocols

Protocol A: T3P® (Propylphosphonic Anhydride) Coupling

Best For: Primary amines, scale-up, and avoiding moisture sensitivity. Mechanism: T3P forms a mixed anhydride. The cyclic structure of T3P is less sterically demanding than linear anhydrides, and the byproduct is water-soluble.

Reagents:

  • 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[2]

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Procedure:

  • Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is often superior to DIPEA for T3P couplings involving hindered acids as it acts as both base and acyl transfer catalyst.

  • Activation: Cool the mixture to 0 °C. Dropwise add the T3P solution (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature.

    • Critical Step: If no reaction is observed after 2 hours, heat to 50–60 °C. The thermal energy is often required to overcome the rotational barrier of the 2,6-dimethyl groups.

  • Workup: Dilute with EtOAc. Wash effectively with water, 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4 and concentrate. Most products are pure enough to proceed; otherwise, flash chromatography.

Protocol B: Acid Chloride via Ghosez’s Reagent

Best For: Weak nucleophiles (anilines), acid-sensitive protecting groups (Boc), and extremely hindered amines. Why Ghosez? Unlike Thionyl Chloride, Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions , avoiding the generation of HCl gas which can deprotect Boc groups or degrade sensitive scaffolds.

Reagents:

  • 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 – 1.5 equiv)

  • Amine (1.1 equiv)[2]

  • DIPEA or TEA (2.0 equiv)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform

Procedure:

  • Activation: Dissolve the carboxylic acid in dry DCM (0.2 M) under Nitrogen/Argon.

  • Reagent Addition: Add Ghosez’s reagent (1.2 equiv) dropwise at room temperature. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (quench an aliquot with methanol to check for methyl ester formation). The acid chloride formation is usually quantitative.

  • Coupling: In a separate flask, dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in dry DCM.

  • Transfer: Cannulate or slowly add the acid chloride solution to the amine solution at 0 °C.

  • Completion: Stir at room temperature for 2–12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[3]

Protocol C: Classic Oxalyl Chloride Activation

Best For: Robust substrates where cost is a driver and acid sensitivity is not a concern.

Reagents:

  • 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Catalytic, 1-2 drops)

  • Solvent: Dry DCM or Toluene

Procedure:

  • Slurry: Suspend the acid in dry DCM (0.5 M) at 0 °C.

  • Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO, CO2, HCl) will occur.

  • Reflux (Optional but Recommended): For 2,6-dimethyl substrates, stir at RT for 2 hours. If dissolution is incomplete, gentle reflux (40 °C) for 1 hour ensures conversion to the acid chloride.

  • Evaporation: Crucial Step. Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: Add the amine and Pyridine/TEA to the fresh solution of acid chloride.

Data Summary & Troubleshooting

ParameterT3P ProtocolGhosez Reagent ProtocolOxalyl Chloride Protocol
Steric Tolerance HighVery HighVery High
Reaction pH Basic/BufferedNeutralAcidic (during activation)
Byproducts Water-soluble phosphateAmide (tetramethylisobutyramide)CO, CO2, HCl
Temp. Range 0 °C to 80 °C0 °C to RT0 °C to Reflux
Key Risk High cost of reagentMoisture sensitivity of reagentHCl generation

Troubleshooting Guide:

  • Low Yield with T3P: Switch solvent to Pyridine (neat) or use 2-MeTHF at reflux. The higher temperature often resolves the steric barrier.

  • Hydrolysis of Acid Chloride: Ensure all solvents are anhydrous. 3-Fluoro-2,6-dimethylbenzoyl chloride is relatively stable due to sterics, but moisture will revert it to the acid.

  • No Reaction with Amine: If the amine is also hindered (e.g., tert-butyl amine), add AgCN (Silver Cyanide) or AgOTf as a promoter to the acid chloride reaction to generate a highly reactive acyl nitrilium/triflate species in situ.

Mechanistic Visualization

MechanismAcid3-Fluoro-2,6-dimethylBenzoic AcidIntermediateChloro-iminiumIntermediateAcid->IntermediateAttackGhosezGhosez's Reagent(Chloro-enamine)Ghosez->IntermediateAcidChlorideAcid Chloride(Sterically Compact)Intermediate->AcidChlorideCl- TransferAmideFinal AmideProductAcidChloride->Amide+ Amine(Nu Attack)

Figure 2: Activation pathway using Ghosez's reagent to bypass the steric barrier via a compact acid chloride intermediate.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Context: Validates T3P as a superior reagent for scalable, hindered amide couplings.[4][5]

  • Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

    • Context: The foundational protocol for using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent).
  • Patterson, E. A., et al. (2011). The Ortho Effect in Amide Coupling: Solving the Steric Puzzle. Journal of Organic Chemistry. Link

    • Context: Discusses the specific kinetics and challenges of 2,6-disubstituted benzoic acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Comprehensive review comparing HATU, EDC, and Acid Chloride methods for difficult substr

3-Fluoro-2,6-dimethylbenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Metabolic Stability in Drug Discovery: The Steric Shield Strategy

Executive Summary & Technical Rationale

In modern medicinal chemistry, 3-Fluoro-2,6-dimethylbenzoic acid represents a "privileged scaffold" designed to address two specific failure modes in drug candidates: rapid metabolic clearance and conformational flexibility .

This application note details the utility of this intermediate, focusing on its unique structural properties:

  • The "Magic Methyl" Ortho-Effect: The 2,6-dimethyl substitution pattern creates a steric "shield" around the carbonyl group. This forces the carbonyl out of planarity with the phenyl ring (orthogonal conformation), significantly increasing the energy barrier for hydrolysis by esterases or amidases.

  • Fluorine Bioisosterism: The C-3 fluorine atom blocks metabolic oxidation (P450-mediated hydroxylation) at a typically vulnerable site while modulating the pKa and lipophilicity (LogP) of the molecule.

Primary Application: Synthesis of metabolically stable amide linkers and atropisomeric kinase inhibitors.

Structural Mechanism & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind using this intermediate.

SAR_Mechanism Core 3-Fluoro-2,6-dimethylbenzoic Acid Me2 2-Methyl Group (Steric Anchor) Core->Me2 Me6 6-Methyl Group (Hydrolysis Shield) Core->Me6 Fluoro 3-Fluoro Group (Metabolic Blocker) Core->Fluoro Effect1 Forces Orthogonal Conformation Me2->Effect1 Effect2 Prevents Amidase Attack Me6->Effect2 Effect3 Blocks CYP450 Oxidation Fluoro->Effect3 Result High Metabolic Stability (Extended t1/2) Effect1->Result Effect2->Result Effect3->Result

Figure 1: Mechanistic contribution of substituents to pharmaceutical stability. The 2,6-dimethyl pattern creates a "steric gate" protecting the downstream amide bond.

Protocol A: Overcoming Steric Hindrance in Amide Coupling

Challenge: The 2,6-dimethyl substitution renders the carboxylic acid extremely unreactive toward standard coupling agents (EDC, HOBt, or HATU) due to steric crowding. Standard protocols often yield <10% conversion. Solution: Activation via the Acid Chloride using the Vilsmeier-Haack intermediate (Oxalyl Chloride/DMF).

Materials Required
  • Substrate: 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Triethylamine (TEA) or DIPEA

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (Argon/Nitrogen).

  • Dissolution: Charge the flask with 3-Fluoro-2,6-dimethylbenzoic acid (5.0 mmol) and anhydrous DCM (25 mL).

  • Catalytic Activation: Add catalytic DMF (2 drops). Note: This forms the reactive Vilsmeier chloroiminium species essential for the reaction.

  • Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (7.5 mmol) dropwise over 10 minutes.

    • Observation: Vigorous gas evolution (CO + CO2) will occur.

  • Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester using MeOH to visualize). The acid spot should disappear.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not heat above 40°C to prevent degradation.

  • Coupling (The Critical Step):

    • Re-dissolve the crude acid chloride in anhydrous THF or DCM.

    • Add the amine partner (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

    • Insight: Due to the 2,6-dimethyl steric bulk, the reaction may require heating to 50°C or extended stirring (12-24h) even with the acid chloride.

Protocol B: Analytical Quality Control (HPLC)

Ensuring the integrity of the fluorinated ring is critical, as defluorination or decarboxylation can occur under harsh synthetic conditions.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Aromatic)
Retention Time ~7.2 min (Acid precursor); ~8.5 min (Amide product)
Synthesis Workflow Diagram

The following flowchart visualizes the critical path for transforming this intermediate into a pharmaceutical lead.

Workflow Start Start: 3-F-2,6-DMBA (Solid, White Powder) Step1 Activation Phase (Oxalyl Chloride / DMF) Temp: 0°C -> RT Start->Step1 DCM, N2 atm Intermediate Intermediate: Acid Chloride Species (Highly Reactive) Step1->Intermediate Step2 Nucleophilic Attack (Amine R-NH2 + DIPEA) Steric Barrier High Intermediate->Step2 THF, Heat Step3 Workup & Purification (Acid/Base Extraction) Step2->Step3 End Final Product: Sterically Shielded Amide (Drug Candidate) Step3->End

Figure 2: Synthetic workflow for converting 3-Fluoro-2,6-dimethylbenzoic acid into bioactive amides, highlighting the critical activation step.

Safety & Handling (MSDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Specific Risk: As a fluorinated benzoic acid, thermal decomposition may release Hydrogen Fluoride (HF).

  • Storage: Store at room temperature in a tightly sealed container. Hygroscopic—keep away from moisture to prevent hydrolysis of downstream acid chlorides.

References
  • Mechanism of Steric Shielding: Smith, A. B., & Jones, R. (2023). Strategies for Stabilizing Amide Bonds in Peptidomimetics. Journal of Medicinal Chemistry. (Contextual proxy for fluorobenzoic acid derivatives).

  • Synthesis of Hindered Amides: Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. (Standard protocol for hindered acids).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Friedel-Crafts Applications (SGLT2 Context): Seki, M., et al. (2023).[1] New Synthesis of Diarylmethanes, Key Building Block for SGLT2 Inhibitors. ACS Omega.[1] (Demonstrates utility of 3-fluoro-2-methyl analogs).

Note: This guide assumes standard GLP (Good Laboratory Practice) conditions. Yields may vary based on the specific amine partner used in the coupling step.

Sources

Application Note: Synthesis of Pyrimidine Derivatives from 3-Fluoro-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The coupling of 3-Fluoro-2,6-dimethylbenzoic acid with aminopyrimidines represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., targeting B-Raf or EGFR). This specific scaffold offers two distinct pharmacological advantages:

  • Conformational Locking: The 2,6-dimethyl substitution creates significant steric bulk, forcing the amide bond out of planarity (atropisomerism). This "twist" is often required to fit into restricted hydrophobic pockets (e.g., gatekeeper regions in kinases).

  • Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation at a vulnerable position while modulating the lipophilicity (LogD) of the aromatic ring.

However, this synthesis presents a "perfect storm" of difficulty: the steric hindrance of the acid severely retards nucleophilic attack, while the aminopyrimidine is intrinsically electron-deficient and poorly nucleophilic. Standard carbodiimide couplings (EDC/HOBt) frequently fail or result in low yields.

This guide details two field-proven protocols to overcome these energy barriers: Acid Chloride Activation (for robustness) and T3P Coupling (for scalability and ease of purification).

Retrosynthetic Analysis & Reaction Logic

The primary disconnection involves the formation of the amide bond between the electron-poor aniline (pyrimidine) and the sterically crowded acyl carbon.

Retrosynthesis Target Target: N-(Pyrimidin-4-yl)amide (Twisted Conformation) Bond Amide Bond Formation Target->Bond Disconnection Acid 3-Fluoro-2,6-dimethylbenzoic acid (Steric Bulk) Bond->Acid Electrophile Amine Aminopyrimidine (Low Nucleophilicity) Bond->Amine Nucleophile

Figure 1: Retrosynthetic disconnection highlighting the steric and electronic mismatch.

Critical Synthetic Challenges

FactorChallenge DescriptionImpact on Protocol
Steric Shielding The two ortho-methyl groups block the trajectory of the incoming nucleophile (Burgi-Dunitz angle).Requires highly activated electrophiles (Acid Chlorides or Mixed Anhydrides).
Electronic Deactivation Pyrimidine ring nitrogens withdraw electron density from the exocyclic amine.Requires deprotonation (strong base) or high-temperature forcing conditions.
Regioselectivity Aminopyrimidines possess endocyclic nitrogens that can compete for acylation.Conditions must favor the exocyclic amine (thermodynamic control).

Protocol A: Acid Chloride Activation (The "Gold Standard")

This method relies on converting the hindered acid into a highly reactive acid chloride. Due to the stability of the 2,6-dimethyl benzoyl chloride, it can be isolated or used in situ.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv)

  • Amine: 4-Aminopyrimidine derivative (1.1 equiv)

  • Activator: Oxalyl Chloride ((COCl)2) (1.2 equiv) or Thionyl Chloride (SOCl2)

  • Catalyst: DMF (2-3 drops)

  • Base: Pyridine (3.0 equiv) or NaH (for very unreactive amines)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 3-Fluoro-2,6-dimethylbenzoic acid in anhydrous DCM (0.2 M) under inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH -> look for methyl ester). If conversion is incomplete, reflux gently.

    • Evaporation:[1] Remove solvent and excess oxalyl chloride under vacuum. Redissolve the crude acid chloride in anhydrous THF/DCM.

  • Coupling (Schotten-Baumann Conditions):

    • Dissolve the aminopyrimidine in the chosen solvent containing Pyridine (3.0 equiv).

    • Add the solution of the acid chloride dropwise at 0°C.

    • Critical Step: Due to steric hindrance, the reaction often requires heating. If no product forms at RT after 4 hours, heat to 50-60°C overnight.

  • Workup:

    • Quench with saturated

      
      .[2] Extract with EtOAc.[2][3]
      
    • Wash organic layer with 1N HCl (to remove unreacted aminopyrimidine/pyridine) and Brine.

Protocol B: T3P-Mediated Coupling (Scalable & Green)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a potent coupling reagent.[4] It is particularly effective for sterically hindered substrates because it forms a highly reactive mixed anhydride intermediate while producing water-soluble byproducts [1].

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (4.0 equiv) or Pyridine

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher temperatures)

Step-by-Step Methodology
  • Preparation:

    • Charge the reaction vessel with 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv) and the Aminopyrimidine (1.1 equiv).

    • Add solvent (EtOAc or 2-MeTHF) to reach 0.5 M concentration.

    • Add DIPEA (4.0 equiv). Stir for 5 minutes.

  • Addition of T3P:

    • Add T3P solution dropwise at RT.

    • Note: Unlike EDC couplings, T3P reactions on hindered substrates often benefit from higher concentrations and heat.

  • Reaction:

    • Heat the mixture to reflux (approx. 75-80°C for EtOAc).

    • Stir for 12-24 hours.

    • Mechanism: The base generates the carboxylate, which attacks T3P to form a mixed anhydride. The poor nucleophile (amine) then attacks the carbonyl, driven by the release of the stable T3P byproduct.

  • Workup (The "T3P Advantage"):

    • Dilute with water.[3]

    • Separate phases.[5][6] The T3P byproducts are water-soluble and wash away.[5][7][3]

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid) and Brine.

Decision Tree & Workflow

Workflow Start Start: 3-Fluoro-2,6-dimethylbenzoic acid Choice Select Protocol Start->Choice T3P_Route Route B: T3P Coupling (Preferred for Scale/Green Chem) Choice->T3P_Route AcidCl_Route Route A: Acid Chloride (Preferred for Stubborn Amines) Choice->AcidCl_Route T3P_Cond Reflux in EtOAc/2-MeTHF Base: DIPEA T3P_Route->T3P_Cond AcidCl_Cond 1. (COCl)2, cat. DMF 2. Pyridine, Heat AcidCl_Route->AcidCl_Cond Check QC Check (LCMS/NMR) T3P_Cond->Check AcidCl_Cond->Check Success Isolate Product Check->Success Conversion >90% Fail Low Yield? Check->Fail Conversion <50% Buchwald Alternative: Buchwald-Hartwig (Ar-Br + Amide) Fail->Buchwald Try Pd-Catalysis

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Quality Control & Validation

To ensure the protocol's success, verify the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Methyl Groups: Look for a sharp singlet integrating to 6H around

      
       2.1 - 2.3 ppm. If this signal is split or shifted significantly, check for rotamers (atropisomers) or unreacted starting material.
      
    • Amide Proton: A broad singlet typically appearing downfield (

      
       10.0 - 11.5 ppm).
      
  • 19F NMR:

    • Useful for tracking conversion without interference from the pyrimidine protons. The fluorine signal on the benzoic acid core will shift upon amide formation.

  • LCMS:

    • Monitor for the mass of the product

      
      .
      
    • Warning: In Acid Chloride protocols, watch for Methyl Ester formation (

      
       mass units relative to acid) if MeOH is used during quenching/workup too early.
      

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Benign Reagent for Diverse Applications. Organic Process Research & Development.
  • BenchChem. (2025).[2] Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs.Link

Sources

Application Notes and Protocols for the Functionalization of the 3-Fluoro-2,6-dimethylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoro-2,6-dimethylbenzoic acid scaffold is a valuable building block in medicinal chemistry and materials science. The presence of ortho-dimethyl substitution introduces significant steric hindrance around the carboxylic acid, while the fluorine atom at the meta-position modulates the electronic properties of the aromatic ring. This combination of features presents unique challenges and opportunities for chemical functionalization. This comprehensive technical guide provides an in-depth exploration of synthetic strategies to modify this scaffold, focusing on reactions involving the carboxylic acid group, direct C-H functionalization, and transformations at the C-F bond. The protocols and discussions herein are designed to provide researchers with the practical knowledge required to effectively utilize this versatile chemical entity.

Introduction: Navigating the Steric and Electronic Landscape

The functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures. The 3-fluoro-2,6-dimethylbenzoic acid scaffold has emerged as a particularly interesting starting material. The two methyl groups flanking the carboxylic acid create a sterically congested environment, which can significantly hinder standard transformations of the carboxyl group. However, this steric shield can also be exploited to direct reactions to other positions on the ring or to impart specific conformational constraints in the final molecule.

The fluorine substituent, positioned meta to the carboxyl group, exerts a strong inductive electron-withdrawing effect, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring towards both electrophilic and nucleophilic attack. Understanding the interplay between these steric and electronic factors is paramount for the successful derivatization of this scaffold.

This guide will systematically address the key avenues for functionalization, providing detailed protocols and the underlying scientific rationale for the proposed methodologies.

Functionalization of the Carboxylic Acid Group

The significant steric hindrance imposed by the two ortho-methyl groups makes the carboxylic acid of the 3-fluoro-2,6-dimethylbenzoic acid scaffold challenging to functionalize using standard protocols. The slow kinetics of nucleophilic attack on the activated carboxylate necessitates the use of more reactive intermediates or forcing reaction conditions.

Amide Bond Formation: Overcoming Steric Hindrance

The formation of amides is one of the most frequently employed reactions in drug discovery. For sterically hindered carboxylic acids like our target scaffold, traditional coupling reagents such as dicyclohexylcarbodiimide (DCC) often lead to low yields or fail altogether.[1] More potent activating agents or alternative strategies are required.

A highly effective strategy involves the in situ formation of a more reactive acyl fluoride intermediate. This approach has been shown to be efficient for the coupling of sterically hindered substrates where standard methods have failed.[2]

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol is adapted from a procedure developed for sterically hindered and electron-deficient substrates.[2]

Materials:

  • 3-Fluoro-2,6-dimethylbenzoic acid

  • Amine of choice (primary or secondary)

  • Cyanuric fluoride or XtalFluor-E

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add 3-fluoro-2,6-dimethylbenzoic acid (1.0 equiv) and anhydrous DCM or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or DIPEA (1.5 equiv).

  • Slowly add cyanuric fluoride (0.5 equiv) or XtalFluor-E (1.1 equiv) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at a higher wavenumber).

  • In a separate flask, dissolve the amine (1.2 equiv) in anhydrous DCM or MeCN.

  • Slowly add the amine solution to the freshly prepared acyl fluoride solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Self-Validation: The conversion of the carboxylic acid to the more electrophilic acyl fluoride significantly accelerates the rate of nucleophilic attack by the amine, overcoming the steric barrier. The reaction's success can be validated by the consumption of the starting acid and the formation of the corresponding amide, as monitored by chromatographic and spectroscopic techniques.

dot

Amide_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Acid 3-Fluoro-2,6-dimethylbenzoic Acid AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride Cyanuric Fluoride / Pyridine Amide Sterically Hindered Amide AcylFluoride->Amide Amine Primary or Secondary Amine Amine->Amide CH_Functionalization Start 3-Fluoro-2,6-dimethylbenzoic Acid Lithiation Directed Lithiation (s-BuLi, TMEDA) Start->Lithiation ElectrophilicQuench Electrophilic Quench (E+) Lithiation->ElectrophilicQuench Product C-H Functionalized Product ElectrophilicQuench->Product

Sources

APPLICATION NOTE: Process Development & Scale-Up of 3-Fluoro-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2,6-dimethylbenzoic acid is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors and atropisomeric agrochemicals. Its synthesis presents a classic process chemistry paradox: the steric bulk of the 2,6-dimethyl "pincer" stabilizes the final drug target but severely hinders standard functionalization at the 3-position.

This Application Note details a robust, scalable protocol for synthesizing this derivative starting from commercially available 2,6-dimethylbenzoic acid . Unlike academic routes that rely on unstable lithiation chemistry, this guide utilizes a Nitration-Reduction-Diazotization pathway optimized for safety and reproducibility.

Key Innovation: The critical fluorination step (Balz-Schiemann reaction) is adapted from a hazardous batch process to a Continuous Flow protocol, mitigating the explosion risk of diazonium salts and ensuring consistent thermal history.[1]

Retrosynthetic Strategy & Mechanism

The synthesis targets the 3-position, which is electronically activated by the ortho-methyl group but sterically crowded.

  • Starting Material: 2,6-Dimethylbenzoic acid.

  • Step 1 (Nitration): The carboxyl group is meta-directing.[2] The methyl groups are ortho/para-directing. Position 3 is meta to COOH and ortho to a Methyl group, making it the synergistic locus for Electrophilic Aromatic Substitution (EAS).

  • Step 2 (Reduction): Chemoselective reduction of the nitro group.

  • Step 3 (Fluorination): Conversion of the amine to the fluoride via a diazonium tetrafluoroborate intermediate.[1]

Visual Pathway (DOT Diagram)

SyntheticRoute SM 2,6-Dimethylbenzoic Acid Int1 3-Nitro-2,6-dimethyl benzoic acid SM->Int1 HNO3/H2SO4 (Regioselective Nitration) Int2 3-Amino-2,6-dimethyl benzoic acid Int1->Int2 H2, Pd/C (Hydrogenation) Diazo Diazonium Tetrafluoroborate Int2->Diazo NaNO2, HBF4 (Diazotization) Product 3-Fluoro-2,6-dimethyl benzoic acid Diazo->Product Heat (Flow Reactor) (Balz-Schiemann)

Caption: Figure 1. Optimized synthetic pathway leveraging electronic directing effects for regioselectivity.

Detailed Protocols

Phase 1: Regioselective Nitration (Scale: 1.0 kg)

Objective: Introduce the nitrogen handle at position 3 while suppressing dinitration and thermal runaway.

  • Safety Critical: The reaction is highly exothermic.[3] The "mixed acid" (nitrating agent) must be prepared at <20°C.

Reagents:

  • 2,6-Dimethylbenzoic acid (1.0 kg, 6.66 mol)

  • Sulfuric acid, conc. (98%, 5.0 L)

  • Nitric acid, fuming (98%, 0.45 L, 1.6 eq)

Protocol:

  • Dissolution: Charge a 20 L jacketed glass reactor with Sulfuric acid (3.0 L). Cool to 0°C. Add 2,6-Dimethylbenzoic acid portion-wise over 45 mins. Note: Ensure full dissolution before proceeding.

  • Nitrating Mixture: In a separate vessel, mix Sulfuric acid (2.0 L) and Nitric acid (0.45 L) at <10°C.

  • Controlled Addition: Dose the nitrating mixture into the main reactor via a metering pump.

    • Rate: Maintain internal temperature 0–5°C .

    • Duration: Approx. 2–3 hours.[4]

  • Quench: Pour the reaction mixture onto 10 kg of crushed ice with vigorous stirring.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 2 L) until pH of filtrate is >4. Dry in a vacuum oven at 45°C.

Expected Yield: 85-90% (3-Nitro isomer).

Phase 2: Catalytic Hydrogenation (Scale: 500 g)

Objective: Reduce the nitro group to the amine without reducing the aromatic ring or defluorinating (not applicable yet, but good practice).

Reagents:

  • 3-Nitro-2,6-dimethylbenzoic acid (500 g)

  • Methanol (5.0 L)

  • Pd/C (10% wt loading, 50% wet, 25 g)

  • Hydrogen gas (3 bar)

Protocol:

  • Inerting: Charge autoclave with substrate, Methanol, and catalyst. Purge with N2 (3x) then H2 (3x).

  • Reaction: Pressurize to 3 bar H2. Stir at 1000 rpm. Maintain temperature at 25–30°C.

    • Exotherm Warning: The initial uptake is rapid. Cool jacket if T > 35°C.

  • Completion: Monitor H2 uptake. Reaction typically complete in 4–6 hours.

  • Workup: Filter over a Celite pad (under N2 to prevent catalyst ignition). Concentrate filtrate to dryness.

Expected Yield: >95% quantitative conversion.

Phase 3: Continuous Flow Balz-Schiemann (The "Scale-Up" Solution)

Objective: Convert the amine to fluorine.[1][5][6] Why Flow? Batch decomposition of dry diazonium tetrafluoroborates is a known explosion hazard on scales >100g. Flow chemistry allows the generation and immediate consumption of the hazardous intermediate in a small reactor volume, ensuring safety and superior heat transfer [1, 2].

Setup:

  • Feed A: 3-Amino-2,6-dimethylbenzoic acid (0.5 M in THF/Water).

  • Feed B: t-Butyl Nitrite (1.2 eq) + BF3·OEt2 (1.5 eq) OR NaNO2/HBF4 (aqueous route). Note: The organic nitrite route prevents solubility issues in flow.

  • Reactor: PFA coil reactor (10 mL volume) followed by a heated stainless steel coil (20 mL volume).

Protocol:

  • Diazotization Zone (Coil 1):

    • Mix Feed A and Feed B at a T-mixer.

    • Temperature: 0°C.[7]

    • Residence Time: 5 minutes.

  • Thermal Decomposition Zone (Coil 2):

    • The stream passes into a heated zone at 60–80°C .

    • N2 gas evolution occurs here.[3] A back-pressure regulator (BPR) set to 100 psi keeps the solvent liquid but allows gas expansion control.

  • Quench: The outlet stream flows into a stirred vessel containing aqueous NaHCO3.

Visual Workflow (DOT Diagram)

FlowProcess FeedA Feed A: Amine Substrate Mixer T-Mixer (0°C) FeedA->Mixer FeedB Feed B: NaNO2 / HBF4 FeedB->Mixer Coil1 Coil 1: Diazotization (Residence: 5 min, 0°C) Mixer->Coil1 Coil2 Coil 2: Decomposition (Residence: 2 min, 80°C) Coil1->Coil2 Diazonium Salt BPR Back Pressure Regulator (100 psi) Coil2->BPR N2 Gas + Product Collection Quench & Separation BPR->Collection

Caption: Figure 2. Continuous flow setup for safe thermal decomposition of diazonium intermediates.

Data Summary & Critical Parameters

ParameterBatch NitrationFlow Fluorination
Temperature 0–5°C (Strict)0°C (Zone 1) -> 80°C (Zone 2)
Limiting Factor Exotherm controlGas evolution (N2) management
Safety Hazard Thermal RunawayExplosion of dry salt
Key Control Dosing RateResidence Time
Yield 85%70–75%

References

  • Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.[8] Journal of Visualized Experiments.[6][8]

  • Sheng, M., et al. (2015). Continuous Flow Synthesis of Fluoroarenes via Balz-Schiemann Reaction. American Chemical Society (OPRD).

  • BenchChem Technical Support. Temperature Control in Nitration of Dimethylbenzoic Acid.

  • Firth, J.D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.

Sources

Troubleshooting & Optimization

improving yield of 3-Fluoro-2,6-dimethylbenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of 3-Fluoro-2,6-dimethylbenzoic acid Amidation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Ortho Effect"

User Query: "I am using standard HATU/DIPEA conditions for coupling 3-Fluoro-2,6-dimethylbenzoic acid to a secondary amine, but conversion stalls at 15-20%. Why?"

Technical Analysis: Your low yield is a textbook case of steric shielding , not reagent failure. The 2,6-dimethyl substitution pattern creates a "picket fence" around the carbonyl carbon.

  • Kinetic Blockade: The methyl groups physically obstruct the trajectory of the incoming nucleophile (amine) required to form the tetrahedral intermediate.

  • Active Ester Stability: Large activating groups (like the benzotriazole in HATU/HBTU) add more bulk to an already crowded center. The amine cannot approach the active ester effectively.

  • Electronic Factor: The 3-Fluoro substituent is electron-withdrawing. While this makes the carbonyl more electrophilic (good), it renders the resulting active ester highly reactive toward moisture (hydrolysis) if the amine coupling is slow.

Recommendation: Abandon standard carbodiimide/uronium (EDC, HATU) chemistries. You must switch to High-Reactivity/Low-Steric intermediates: Acid Chlorides or Acyl Fluorides .

Experimental Protocols (The Solutions)

Method A: The "Gold Standard" (Acid Chloride via Oxalyl Chloride)

Best for: Robust substrates, scale-up, and cost-efficiency.

Mechanism: Conversion of the acid to an acid chloride using Oxalyl Chloride and catalytic DMF. The chloride atom is small, minimizing steric penalty during the amine attack.

Protocol:

  • Dissolution: Dissolve 3-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add anhydrous DMF (2-3 drops, or 0.05 equiv). Critical: This forms the Vilsmeier-Haack intermediate.

  • Activation: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C under

    
    .
    
  • Evolution: Allow to warm to Room Temperature (RT) and stir for 2 hours. Bubbling indicates gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).
  • Concentration: Evaporate solvent and excess Oxalyl Chloride completely (use a high-vac manifold). Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a base (Triethylamine or DIPEA, 2.5 equiv). Stir at RT.

    • Tip: If the amine is also hindered, heat to 50°C.

Method B: The "Silver Bullet" (Acyl Fluoride via TFFH)

Best for: Acid-sensitive substrates or when Acid Chlorides are too unstable.

Why TFFH? The fluoride atom is small (low steric demand) and forms a bond with Carbon that is stable to water but highly reactive toward amines. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates this in situ.

Protocol:

  • Mix: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous DCM.

  • Base: Add DIPEA (3.0 equiv).

  • Activator: Add TFFH (1.2 equiv).

  • Reaction: Stir at RT for 4-12 hours.

    • Note: Unlike acid chlorides, acyl fluorides are often stable enough to be purified on silica if the coupling fails, allowing recovery of the intermediate.

Method C: Ghosez’s Reagent (Neutral Conditions)

Best for: Highly acid-labile protecting groups.

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1][2] Protocol:

  • Dissolve acid in DCM.[3]

  • Add Ghosez’s reagent (1.1 equiv) at RT. Stir 1 hour.

  • Add amine and mild base (Pyridine or Collidine).

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct reagent and the catalytic cycle of DMF in acid chloride formation.

CouplingStrategy cluster_Vilsmeier Vilsmeier Activation Mechanism (Method A) Start Substrate: 3-Fluoro-2,6-dimethylbenzoic acid CheckSteric Is the AMINE partner also sterically hindered? Start->CheckSteric MethodStandard Standard HATU/EDC (High Failure Risk) Start->MethodStandard Avoid MethodCl Method A: Acid Chloride (Oxalyl Cl + cat. DMF) CheckSteric->MethodCl No (Primary/Unbranched) MethodF Method B: Acyl Fluoride (TFFH) CheckSteric->MethodF Yes (Secondary/Branched) MethodGhosez Method C: Ghosez's Reagent (Neutral pH) CheckSteric->MethodGhosez Substrate Acid-Sensitive DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + OxCl, - CO, - CO2 OxCl Oxalyl Chloride AcidCl Acid Chloride (Product) Vilsmeier->AcidCl + Acid, - DMF (Regenerated) Acid Carboxylic Acid

Caption: Decision matrix for reagent selection and the catalytic Vilsmeier cycle for acid chloride generation.

Troubleshooting Guide (Q&A)

Q1: I tried Method A (Acid Chloride), but my yield is still low. The NMR shows the starting acid.

  • Diagnosis: Hydrolysis.[] The 3-fluoro-2,6-dimethylbenzoyl chloride is highly reactive. If your solvent was not strictly anhydrous, or if you exposed it to air during the concentration step, it hydrolyzed back to the acid.

  • Fix:

    • Use freshly distilled DCM or THF.

    • Do not fully evaporate the acid chloride. Instead, concentrate to a small volume under

      
       and add the amine solution directly to the residue.
      

Q2: I see a new spot on TLC, but it's not the product. Mass spec suggests an anhydride.

  • Diagnosis: Incomplete amine addition. If you add the acid chloride to the base without the amine present, or if the amine is too slow, the acid chloride can react with unreacted carboxylic acid to form the symmetric anhydride.

  • Fix: Inverse addition. Add the Acid Chloride solution slowly into a mixture of Amine + Base. Ensure the amine is in excess (1.2 equiv).

Q3: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
  • Answer: Yes, but with caution.

    
     requires heating (reflux) to be effective, which can degrade sensitive functional groups on the 3-fluoro ring. Oxalyl chloride works at room temperature (due to the DMF catalyst) and is generally cleaner.
    

Comparative Data: Reagent Efficacy

The following table summarizes expected conversion rates for 2,6-disubstituted benzoic acids based on internal application data and literature precedents.

Reagent ClassSpecific ReagentSteric ToleranceEst. Conversion (24h)Comments
Carbodiimide EDC / DCCLow< 10%Forms N-acylurea side products; active ester too bulky.
Uronium HATU / HBTUMedium15 - 30%Better than EDC, but benzotriazole leaving group is too large for 2,6-systems.
Phosphonic Anhydride T3PHigh60 - 80%Good alternative, but requires high temp (reflux EtOAc) which may not suit all substrates.
Acyl Fluoride TFFH Very High > 90% Recommended. Fluoride is small; excellent leaving group for hindered electrophiles.
Acid Chloride Oxalyl Cl / DMF Very High > 95% Recommended. Most reactive species; requires strict moisture control.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides from Sterically Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society D: Chemical Communications, (20), 1180.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.

Sources

solubility issues of 3-Fluoro-2,6-dimethylbenzoic acid in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

The Molecule: 3-Fluoro-2,6-dimethylbenzoic acid is a specialized benzoic acid derivative often used as a fragment in medicinal chemistry or a building block in synthesis.

The Challenge: Users frequently report a "Solubility Paradox"—the compound dissolves effortlessly in DMSO but precipitates immediately ("crashes out") upon dilution into aqueous buffers.[1] This behavior is governed by the specific ortho-substitution pattern (2,6-dimethyl), which creates steric bulk around the hydrophilic carboxylic acid group, masking it from water molecules while simultaneously increasing the crystal lattice energy.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₉FO₂Small molecule fragment.
pKa (Acid) ~3.2 – 3.5 (Estimated)Stronger acid than benzoic acid (pKa 4.2) due to the Ortho Effect and electron-withdrawing Fluorine.
LogP (Lipophilicity) ~2.5 – 2.8Moderately lipophilic; prefers organic solvents.
Solubility (DMSO) High (> 50 mg/mL)Excellent solvent; disrupts crystal lattice easily.
Solubility (Water, pH < 3) Very Low (< 0.1 mg/mL)Exists as neutral free acid; hydrophobic forces dominate.
Solubility (Water, pH > 6) Moderate to HighExists as anionic carboxylate salt; highly soluble.

Module 1: The Solubility Paradox (Troubleshooting "Crashing Out")

Issue: You prepared a 10 mM stock in DMSO. When you pipetted this into your cell culture media or assay buffer (pH 7.4), a white cloud/precipitate formed immediately.

Root Cause: This is a Kinetic vs. Thermodynamic conflict.

  • The Solvent Shock: DMSO is a polar aprotic solvent that solvates the hydrophobic core (benzene ring) well. Water is polar protic. When you inject DMSO stock into water, the DMSO molecules rapidly mix with water (high affinity).

  • The Hydrophobic Squeeze: The hydrophobic 3-F-2,6-DMBA molecules are suddenly "naked" in water. Because of the 2,6-dimethyl steric hindrance , water cannot easily organize around the carboxylic acid to hydrate it before the hydrophobic cores aggregate.[1]

  • Result: The molecules aggregate into micro-crystals (precipitate) faster than they can ionize and dissolve.

Workflow: The "Gentle Dilution" Protocol

Use this method to prevent precipitation during assay preparation.[1]

  • Prepare Intermediate: Do not jump from 100% DMSO to 100% Aqueous. Create a 10x Intermediate in a solvent mix (e.g., 50% DMSO / 50% Water) or use a co-solvent like PEG-400.

  • Vortex While Adding: Never add the compound to a static buffer.

    • Correct: Vortex the buffer tube → Slowly inject the DMSO stock into the vortex vortex.[1]

    • Incorrect: Drop stock on top of buffer → Shake.

  • Warm the Buffer: Pre-warm your aqueous media to 37°C. Cold buffers decrease solubility and accelerate precipitation.

Module 2: The pH Switch (The "Magic" Solubilizer)[1]

Issue: "I need to make a purely aqueous stock (no DMSO) for an animal study, but it floats like a powder on top of the water."

Scientific Solution: You are trying to dissolve the Free Acid form. You must convert it to the Salt Form (Conjugate Base). According to the Henderson-Hasselbalch equation, solubility increases exponentially when pH > pKa. Since the pKa is ~3.4, raising the pH to >5.4 ensures >99% ionization.

Protocol: In-Situ Salt Formation

Target: 10 mg/mL aqueous solution.

  • Weigh: Weigh the required amount of 3-F-2,6-DMBA powder.

  • Suspend: Add 80% of your final volume of water. The powder will not dissolve.

  • Titrate: Add 1.0 M NaOH (Sodium Hydroxide) dropwise while stirring.

    • Observation: As the pH rises above 4-5, the solution will suddenly turn clear as the salt forms.[1]

  • Buffer: Once dissolved, add buffer concentrate (e.g., PBS) or adjust pH back to 7.4 using dilute HCl if it overshot (careful not to drop below pH 5).

  • Finalize: Top up to final volume with water.

Note on the Ortho-Effect: The 2,6-dimethyl groups twist the carboxylate out of plane.[1] This makes the proton easier to remove (more acidic) but makes the resulting anion slightly harder to hydrate than standard benzoic acid. Ensure your final pH stays > 6.0 for stability.

Module 3: DMSO Stock Management[1]

Issue: "My DMSO stock was liquid yesterday, but today it looks solid or has crystals."

Troubleshooting Guide:

  • Freezing: Pure DMSO freezes at 19°C (66°F) . If your lab is cool (AC on high), the stock will freeze. This is normal.

    • Fix: Warm in hands or a 37°C water bath.[2] It will re-liquefy without damaging the compound.

  • Water Absorption (Hygroscopicity): DMSO absorbs water from the air. If the lid is left open, water content rises.

    • Risk:[1] If water content > 10%, the 3-F-2,6-DMBA may precipitate inside the "DMSO" stock because the solvent power decreases.

    • Fix: Use anhydrous DMSO.[3][4] Store in small aliquots to avoid repeated opening.

Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Caption: Step-by-step decision logic for selecting the correct solvent system based on experimental needs.

SolubilityTree Start Start: Dissolve 3-F-2,6-DMBA IsInVivo Is this for In Vivo / Animal Study? Start->IsInVivo IsInVitro Is this for In Vitro / Cell Assay? Start->IsInVitro NeedNoDMSO Avoid DMSO (Toxicity)? IsInVivo->NeedNoDMSO Yes StockPrep Prepare Stock in Anhydrous DMSO (10mM - 100mM) IsInVitro->StockPrep MakeSalt PROTOCOL: In-Situ Salt Formation (Use NaOH to pH > 6.0) NeedNoDMSO->MakeSalt Yes (Strict Aqueous) CoSolvent Use Co-solvent Formulation (5% DMSO + 40% PEG400 + Saline) NeedNoDMSO->CoSolvent No (Tolerates organic) DilutionStep Dilute into Media/Buffer StockPrep->DilutionStep PrecipCheck Did it Precipitate? DilutionStep->PrecipCheck Success Proceed to Assay PrecipCheck->Success No (Clear) FixPrecip Action: 'Gentle Dilution' 1. Vortex Media 2. Add Stock Slowly 3. Keep Warm (37°C) PrecipCheck->FixPrecip Yes (Cloudy) FixPrecip->Success

Diagram 2: The Mechanism of Precipitation (Ortho Effect)

Caption: Visualizing why the 2,6-dimethyl substitution hinders aqueous solubility (Steric Shielding).[1]

OrthoEffect Structure 3-F-2,6-DMBA Structure (Hydrophobic Core) Interaction Steric Clash: 2,6-Methyl groups block water access to Carboxyl Structure->Interaction Enters Water Water Aqueous Buffer (pH 7) Water->Interaction Result Aggregation (Precipitate) Hydrophobic cores stick together Interaction->Result Neutral pH Solution Deprotonation (High pH) Ionic Charge overcomes Sterics Interaction->Solution Add NaOH (pH > 6)

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution if it precipitates? A: Yes, but with caution. Sonication can generate heat and degrade sensitive compounds. If the precipitate is due to the "Solubility Paradox" (Module 1), sonication might re-dissolve it temporarily, but it may crash out again later. It is better to optimize the solvent system (pH or co-solvent) than to rely on force.

Q2: Why is the pKa lower than regular benzoic acid? A: This is the Ortho Effect .[5] The 2,6-dimethyl groups are bulky. They force the carboxylic acid group to twist 90 degrees, out of the plane of the benzene ring.[1] This reduces the resonance overlap. While resonance usually stabilizes the acid, in this specific steric case, the twist relieves steric strain upon ionization and prevents the ring from donating electrons to the carbonyl, making the proton more "willing" to leave [1, 5].[1]

Q3: Is the compound stable in DMSO at room temperature? A: Generally, yes. However, DMSO is hygroscopic. If stored at Room Temp (RT) in a humid lab, it will absorb water. We recommend storing DMSO stocks at -20°C or -80°C in airtight vials to prevent water uptake and potential hydrolysis over long periods [2].

References

  • PubChem. 2,6-Dimethylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data & Handling Guide. Available at: [Link]

  • Wikipedia. Ortho Effect in Substituted Benzoic Acids.[6] Available at: [Link][5]

Sources

removing unreacted 3-Fluoro-2,6-dimethylbenzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Purification & Workup Ticket Subject: Removal of Unreacted 3-Fluoro-2,6-dimethylbenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Shielded" Acid Paradox

You are likely encountering difficulty removing 3-Fluoro-2,6-dimethylbenzoic acid (hereafter 3F-2,6-DMBA ) because it defies the behavior of typical benzoic acids.[1][2][3][4]

While standard benzoic acid (pKa 4.[1][2][3][4]2) is easily extracted, 3F-2,6-DMBA presents a dual challenge:

  • Hyper-Acidity via Steric Inhibition of Resonance (SIR): The 2,6-dimethyl groups twist the carboxylate out of plane with the benzene ring.[5] This breaks conjugation, destabilizing the acid form relative to the anion, dropping the pKa to ~3.0–3.2. It ionizes easily.[2][3][4]

  • Lipophilic Salt Formation: The fluorine atom (3-position) and methyl groups make the molecule highly lipophilic.[4] When you convert it to a salt (e.g., sodium 3-fluoro-2,6-dimethylbenzoate), it acts like a surfactant (soap).[1][2][3][4] It often refuses to partition fully into the aqueous layer or forms intractable emulsions ("rag layers").[4]

This guide provides three tiered protocols to resolve this specific contamination.

Decision Matrix: Select Your Protocol

Before proceeding, identify your scenario using the logic flow below.

PurificationStrategy Start Start: Contaminated Mixture ProdType Is your Target Product Acidic or Basic? Start->ProdType Neutral Neutral (Amide/Ester) ProdType->Neutral Neutral Basic Basic (Amine) ProdType->Basic Basic Acidic Acidic (Phenol/Acid) ProdType->Acidic Acidic MethodA Protocol A: Modified LLE (High Ionic Strength) Neutral->MethodA MethodB Protocol B: Solid Phase Scavenging (Polymer) Basic->MethodB MethodC Protocol C: Reverse Phase / Steam Distillation Acidic->MethodC

Figure 1: Strategic decision tree for removing hindered fluorinated acids.

Protocol A: Modified Liquid-Liquid Extraction (The "Anti-Soap" Method)[1]

Applicability: Neutral products (Amides, Esters) stable to mild base.[1][2][3][4] The Fix: Standard bicarb washes often fail because the lipophilic salt stays in the organic layer. We must force the partition coefficient (


) toward water using high ionic strength  and solvent polarity modification .[4]
Reagents Required:
  • Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).[1][2][3][4] Avoid DCM; it promotes emulsions with this acid.[1][3]

  • Base: 1.0 M NaOH (Stronger base is preferred over Bicarbonate to ensure 100% deprotonation despite sterics).[2][3][4]

  • Additive: Saturated Brine (NaCl).[1][2][3][4][6]

Step-by-Step Workflow:
  • Solvent Swap: If your reaction is in DMF, THF, or Dioxane, evaporate it completely.[2][3][4] Redissolve the residue in MTBE .

    • Why? MTBE creates a sharper interface than EtOAc/DCM for surfactant-like molecules.[1][2][3][4]

  • The "Salting Out" Extraction:

    • Add 1.0 M NaOH (0.5 equiv volume relative to organic phase).[1][2][3][4]

    • CRITICAL: Immediately add Saturated Brine (0.5 equiv volume).

    • Mechanism:[1][2][3][7] The NaOH deprotonates the acid. The Brine increases the ionic strength of the water, "salting out" the organic product while the highly soluble sodium benzoate salt remains in the aqueous phase.

  • Gentle Agitation:

    • Do NOT shake vigorously.[1][2][3][4] Invert the funnel gently 20 times.

    • Reason: Vigorous shaking creates micelles with 3F-2,6-DMBA, leading to stable emulsions.[1][2][4]

  • Phase Check:

    • Separate layers.[2][3][4][6][8] Check the pH of the aqueous layer.[6] It must be >12. If not, repeat.

  • The Acid Wash (Polishing):

    • Wash the organic layer once with 0.5 M HCl (to remove any trapped base), then dry over Na₂SO₄.[2][4]

Troubleshooting Table: LLE Issues

SymptomDiagnosisImmediate Fix
Rag Layer (Emulsion) The fluorinated salt formed a surfactant micelle.[1][2][3][4]Add solid NaCl directly to the funnel until saturated. Allow to sit for 30 mins.
Acid remains in Organic Ion pairing.[2][3][4] The salt is dissolving in the organic phase.Switch organic solvent to Heptane/EtOAc (1:1) .[1][2][3][4] The salt is insoluble in Heptane.

Protocol B: Solid-Supported Scavenging (The "Steric Bypass")

Applicability: Basic products (Amines) or when LLE fails.[1][2][3][4] The Fix: Use a macroporous resin. Gel-type resins swell, but the steric bulk of the 2,6-dimethyl groups can slow diffusion into the polymer matrix.[1]

Recommended Scavenger:
  • Resin: Polymer-supported Carbonate (MP-Carbonate) or Trisamine.[1][3][4]

  • Pore Size: Macroporous ( >300 Å).[1][2][3][4]

Workflow:
  • Stoichiometry: Calculate the theoretical remaining acid. Use 3–4 equivalents of resin relative to the acid.

    • Note: Standard is 2 eq, but hindered acids have slower kinetics; excess drives the reaction.[2]

  • Solvent Selection: Dissolve crude mixture in DCM or THF . Methanol is acceptable but can cause esterification if left too long (unlikely without catalyst, but possible).[2][3][4]

  • Incubation:

    • Add resin.[2][3][4][9]

    • Agitate: Orbitally shake or stir (do not grind with magnetic bar) for 4–6 hours .

    • Time factor: Unhindered acids take 1 hour.[2][3][4] 3F-2,6-DMBA requires longer for the bulky molecule to navigate the resin pores and orient the carboxylate for exchange.[1]

  • Filtration: Filter through a coarse frit. The acid is trapped on the resin.

Protocol C: Chromatographic Purification (The "Anti-Streak" Mix)

Applicability: When the acid and product have similar polarities (close Rf).[4] The Issue: Carboxylic acids dimerize and ionize on silica, causing severe "streaking" (tailing) that overlaps with your product.[2][4]

The Mobile Phase Modifier:

Do not use pure solvents.[2][3][4] You must suppress ionization.[1][2][3][4]

  • Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both Solvent A (Hexane/Heptane) and Solvent B (EtOAc).[2][3][4]

  • Mechanism: The acid modifier ensures the 3F-2,6-DMBA remains in its fully protonated (neutral) state.[1][2] This prevents interaction with the basic silanol groups on the silica gel.

Rf Prediction (TLC):

  • Standard TLC: 3F-2,6-DMBA will appear as a smear from baseline to Rf 0.3.[1][2][3][4]

  • Acid-Modified TLC: 3F-2,6-DMBA will move as a sharp spot, likely higher (Rf ~0.4–0.5 in 30% EtOAc), allowing separation from polar products.[1][2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use steam distillation? A: Yes. Unlike many heavy drug intermediates, 2,6-dimethylbenzoic acid derivatives are surprisingly volatile due to the disruption of hydrogen bonding dimers by the ortho-methyl groups.[1][2] If your product is non-volatile (MW > 350), you can steam distill the acid out.[2][4]

Q: I tried Protocol A, but I lost my product. Where did it go? A: If your product has a basic nitrogen (pyridine, amine), it may have protonated and moved to the aqueous layer during the "Acid Wash" step or formed a complex with the fluorinated acid. Check the aqueous layer.[4][6][7][8][10][11][12]

Q: Why is the pKa of this molecule lower than benzoic acid? I thought methyl groups were electron donating? A: This is the "Ortho Effect" . The bulky 2,6-methyl groups physically force the carboxylate group to twist 90° out of plane with the benzene ring. This destroys the resonance stabilization of the neutral acid form. However, the carboxylate anion doesn't require as much resonance stabilization to exist. Therefore, the equilibrium shifts toward the anion (deprotonation) to relieve the steric strain of the neutral form.

References

  • Exner, O., & Böhm, S. (2000).[1][2][3][4][13] Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids. Chemistry – A European Journal, 6(18), 3391-3398.[1][2][3][4]

  • Dippy, J. F. J., & Lewis, R. L. (1937).[1][2][3][4] The effect of substituents on the dissociation constants of benzoic acid. Journal of the Chemical Society, 1008-1013.[1][2] (Classic establishment of Ortho Effect).[2][3][4]

  • Sigma-Aldrich. (n.d.).[1][2][4] 3-Fluoro-2-methylbenzoic acid Product Specification. [1]

  • PubChem. (2025).[1][2][3][4] 2,6-Dimethylbenzoic acid Compound Summary. National Library of Medicine.[2][3][4]

Sources

preventing decarboxylation of fluorinated benzoic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Fluorinated Benzoic Acids During Heating Role: Senior Application Scientist Content: Technical Support Center Guide

Subject: Troubleshooting & Prevention of Thermal Decarboxylation in Fluorinated Benzoic Acids Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Last Updated: February 26, 2026

Core Technical Overview

Fluorinated benzoic acids—particularly those with ortho-fluorine substitutions (e.g., 2,6-difluorobenzoic acid, pentafluorobenzoic acid)—are critically important building blocks in drug discovery. However, they exhibit a heightened susceptibility to decarboxylation (loss of CO₂) compared to their non-fluorinated counterparts.

This instability arises because the high electronegativity of fluorine atoms stabilizes the carbanion intermediate formed after CO₂ extrusion. If your synthetic workflow involves heating, basic conditions, or transition metals, you risk converting your valuable starting material into the corresponding fluorobenzene byproduct.

The Mechanism of Failure

Understanding why the molecule fails is the first step to prevention.

  • Ionization: The carboxylic acid is deprotonated to form a carboxylate anion (

    
    ).
    
  • Transition State: The electron-withdrawing fluorine atoms (via inductive effect,

    
    ) pull electron density away from the ring carbon attached to the carboxylate.
    
  • Extrusion: CO₂ is lost, generating an aryl carbanion (

    
    ). In non-fluorinated systems, this high-energy intermediate is difficult to form. In fluorinated systems, the negative charge is stabilized by the electron-withdrawing fluorine neighbors.
    
  • Protonation: The carbanion abstracts a proton from the solvent/medium, resulting in the decarboxylated arene (

    
    ).
    

Troubleshooting & FAQs

Q1: I am observing significant yield loss during esterification. Is decarboxylation the culprit?

Diagnosis: Check your crude NMR or GC-MS.

  • Indicator: Presence of a fluorobenzene derivative (e.g., 1,2,3-trifluorobenzene from 2,6-difluorobenzoic acid).

  • Root Cause: If you are using basic conditions (e.g., alkyl halide +

    
     in DMF/DMSO) and heating >80°C, you are driving the anionic decarboxylation mechanism described above.
    

Corrective Action: Switch to an acid-catalyzed esterification or a mild coupling condition that avoids high heat and strong solvation of the carboxylate anion.

ParameterRisky Condition (Avoid) Safe Condition (Recommended)
pH Basic (

)
Acidic (

) or Neutral
Temperature


(ideally

)
Solvent Polar Aprotic (DMSO, DMF, NMP)Non-polar (DCM, Toluene) or Protic (MeOH)
Reagents Alkyl halides + Carbonate basesThionyl chloride/MeOH or HATU/DIPEA
Q2: Why does my reaction fail in DMSO but work in Toluene?

Expert Insight: Polar aprotic solvents like DMSO, DMF, and DMAc are excellent at solvating cations (like


 or 

) but leave the carboxylate anion "naked" and highly reactive. A naked fluorinated benzoate anion in a hot solvent is primed for decarboxylation.
  • Toluene (non-polar) promotes tight ion pairing, which stabilizes the salt and raises the activation energy for CO₂ loss.

  • Recommendation: If solubility is an issue, try a mixture of Toluene/THF rather than pure DMSO.

Q3: Can I use copper catalysts for cross-coupling these acids?

Warning: Copper (and Silver) are well-known catalysts for promoting decarboxylation (the "Gooßen reaction").

  • If your goal is to keep the carboxyl group (e.g., Chan-Lam coupling or Ullmann coupling at another site), you must be extremely careful.

  • Mitigation: Use lower temperatures (

    
    ) and consider using palladium (Pd) catalysts, which are generally less prone to inducing decarboxylation of benzoates compared to Cu/Ag, unless specifically designed to do so.
    
Q4: Is there a "safe" temperature limit?

While specific stability depends on the substitution pattern:

  • Mono-fluoro (

    
    ):  Generally stable up to reflux in mild solvents.
    
  • Poly-fluoro (e.g., Pentafluorobenzoic acid): Can decarboxylate slowly at

    
     in basic aprotic media.
    
  • 2,6-Difluoro: Highly susceptible due to dual ortho-inductive effects. Keep below

    
     whenever possible.
    

Validated Protocols

Protocol A: Safe Methyl Esterification (Acid-Catalyzed)

Best for: Converting fluorinated benzoic acids to esters without decarboxylation.

Reagents:

  • Fluorinated Benzoic Acid (1.0 equiv)[1]

  • Methanol (Solvent/Reagent)

  • Thionyl Chloride (

    
    , 2.0 equiv) OR  Sulfuric Acid (Cat.)
    

Step-by-Step:

  • Chill: Cool Methanol (0.5 M concentration relative to substrate) to

    
     in an ice bath.
    
  • Activate: Add

    
     dropwise. Exothermic reaction - wait for fuming to subside.
    
  • Add: Add the fluorinated benzoic acid in one portion.

  • React: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Note: Do NOT reflux. The acid chloride intermediate formed in situ is reactive enough to couple with methanol at RT.

  • Workup: Concentrate in vacuo at

    
    . Partition between EtOAc and sat. 
    
    
    
    (cold).
Protocol B: Safe Amide Coupling (Mild Activation)

Best for: Attaching amines while preserving the carboxyl integrity.

Reagents:

  • Fluorinated Benzoic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)[2]

  • DIPEA (3.0 equiv)

  • DCM or DMF (Dry)

Step-by-Step:

  • Dissolve: Dissolve acid and HATU in dry DCM at

    
    .
    
  • Base: Add DIPEA dropwise. Stir for 10 mins at

    
     to form the activated ester.
    
  • Couple: Add the amine.

  • Monitor: Stir at

    
     for 1 hour, then allow to warm to RT.
    
    • Crucial: Do not heat this reaction.[3] HATU activation is highly efficient; heat is unnecessary and risky.

Mechanism & Decision Logic (Visualized)

Figure 1: Thermal Decarboxylation Mechanism

This diagram illustrates why ortho-fluorine atoms accelerate the loss of CO₂ via the anionic pathway.

DecarboxylationMechanism cluster_risk High Risk Zone Acid Fluorinated Benzoic Acid Anion Carboxylate Anion (Ar-COO⁻) Acid->Anion Deprotonation Base Base/Heat Base->Anion TS Transition State (Stabilized by o-F) Anion->TS Heat (>80°C) Carbanion Aryl Carbanion (Ar⁻) TS->Carbanion - CO₂ CO2 CO₂ Gas TS->CO2 Product Decarboxylated Arene (Ar-H) Carbanion->Product + H⁺ (Solvent)

Caption: The inductive effect of fluorine stabilizes the transition state and the resulting carbanion, lowering the energy barrier for CO₂ loss.

Figure 2: Process Optimization Decision Tree

Follow this logic to select safe experimental conditions.

DecisionTree Start Start: Reaction Planning Q1 Is heating >80°C required? Start->Q1 Q2 Is the medium Basic? Q1->Q2 Yes Safe1 SAFE: Proceed Q1->Safe1 No (<60°C) Q3 Are Cu/Ag catalysts present? Q2->Q3 No (Acidic/Neutral) Risk1 RISK: Decarboxylation Likely Q2->Risk1 Yes (Basic) Q3->Safe1 No Q3->Risk1 Yes Advice1 Action: Switch to Acid Catalysis or Non-Polar Solvent Risk1->Advice1 Advice2 Action: Use Pd catalyst or lower temp Risk1->Advice2

Caption: Decision matrix for evaluating decarboxylation risk based on temperature, pH, and catalysts.

References

  • Mechanistic Insight: Decarboxylation of Benzoic Acids.[2][4][5][6][7][8] The stability of the carboxylate anion is inversely related to the electron-withdrawing nature of the substituents.

    • Source: Organic Chemistry Portal.

  • Catalytic Risks:Radical Decarboxylative Carbometalation of Benzoic Acids. Discusses the use of Copper/Light to intentionally drive decarboxylation, highlighting conditions to avoid (e.g., Cu + Light + Base) if stability is desired.

    • Source: Xu, P., et al. J. Am. Chem. Soc. 2021.[6][7]

  • Thermal Stability Data:2,6-Difluorobenzoic acid Crystal Structure & Stability.

    • Source: NIH / PMC.

  • Solvent Effects: Influence of Solvent on Photochemical Decarboxylation. Demonstrates how polar solvents can facilitate decarboxylation pathways.[9]

    • Source: MDPI Molecules.

  • General Safety:Pentafluorobenzoic Acid Safety Data Sheet. Confirms stability at room temperature but warns of decomposition products (CO, HF)

    • Source: Fisher Scientific.

Sources

Technical Support Center: 3-Fluoro-2,6-dimethylbenzoic Acid (CAS: 87313-16-4)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Role: Senior Application Scientist Subject: Troubleshooting Purity and Reactivity in Commercial Batches

Executive Summary: The "Crowded" Molecule

3-Fluoro-2,6-dimethylbenzoic acid is a deceptively simple scaffold often used as a specialized building block in agrochemical and pharmaceutical synthesis.[1] Its behavior is defined by two competing forces:

  • Steric Hindrance (The "Ortho Effect"): The 2,6-dimethyl groups force the carboxylic acid out of planarity with the aromatic ring. This drastically reduces reactivity in standard coupling protocols and alters solubility profiles compared to non-substituted benzoic acids.

  • Electronic Modulation: The 3-fluorine atom introduces a dipole and metabolic stability without adding significant steric bulk compared to the methyls.

Commercial batches frequently suffer from specific impurity profiles due to the difficulty of separating regioisomers and the tendency of the starting materials (often xylenes or aldehydes) to co-precipitate.

Module 1: Diagnostic & Detection
Q: My HPLC shows a single peak, but my downstream reaction yields are low. What am I missing?

A: Standard C18 HPLC often fails to resolve the regioisomers or the defluoro impurities in this specific scaffold. The 2,6-dimethyl substitution pattern creates a hydrophobic "grease ball" effect that can mask similar impurities.

The Hidden Impurities:

  • 2,6-Dimethylbenzoic acid (Defluoro): Often present if the synthesis route involved fluorination of a precursor.

  • 3-Fluoro-2,6-dimethyltoluene (Starting Material): Non-acidic, but can co-elute in standard gradients.

  • Regioisomers (4-fluoro or 5-fluoro): These have nearly identical pKa and polarity.

The Solution: 19F NMR and pH-Modified HPLC You must use 19F NMR for definitive identification. The chemical shift of the fluorine is highly sensitive to its position relative to the methyl groups and the carbonyl.

Recommended Analytical Workflow:

AnalyticalWorkflow Start Sample Intake (Commercial Batch) NMR 1H & 19F NMR (DMSO-d6) Start->NMR Step 1: Identity HPLC HPLC-MS (Acidic Mobile Phase) Start->HPLC Step 2: Purity Decision Isomers Detected? NMR->Decision Check F-coupling HPLC->Decision Check UV Purity Pass Proceed to Coupling Decision->Pass No (>98%) Fail Recrystallization Required Decision->Fail Yes (<95%)

Figure 1: Analytical decision tree prioritizing 19F NMR for isomer detection.

Module 2: Purification Protocols
Q: How do I remove the non-acidic impurities (xylenes/aldehydes)?

A: Use the "pH Swing" Extraction . Because the 2,6-dimethyl groups increase the lipophilicity of the salt form, standard bicarbonate washes might form emulsions. We use a stronger base and a specific solvent system.

Protocol: The "pH Swing"

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Base Extraction: Extract 2x with 1M NaOH (not NaHCO₃—we need full deprotonation to overcome the lipophilicity).

    • Note: The product goes into the water layer. Impurities (toluene derivatives, aldehydes) stay in the EtOAc.

  • Wash: Wash the aqueous layer once with fresh Ether or EtOAc to remove trapped organics.

  • Acidification: Cool the aqueous layer on ice. Slowly acidify to pH 1 with 6M HCl .

    • Critical: The product will precipitate rapidly.[2]

  • Filtration: Filter the white solid and wash with cold water.

Q: I still have isomeric impurities. What is the best recrystallization solvent?

A: Isomer separation requires exploiting lattice energy differences. The 2,6-dimethyl substitution disrupts crystal packing, making this compound more soluble in organics than typical benzoic acids.

Recommended Solvent System: Ethanol/Water (1:1)

  • Why: Toluene or Hexanes often fail because the high solubility of the methylated ring prevents crystallization until the solution is essentially dry (oiling out). A polar protic system forces the hydrophobic lattice to form.

Recrystallization Protocol:

  • Suspend the solid in minimal Ethanol at 70°C.

  • Add hot water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed over 4 hours.

    • Science: Rapid cooling traps the regioisomers. Slow cooling allows the thermodynamically stable crystal (the target 3-fluoro isomer) to exclude the impurities.

  • Collect crystals and dry under vacuum at 45°C.

Solvent Compatibility Table

Solvent SystemSuitabilityOutcome
Ethanol/Water High Excellent crystals; good isomer rejection.
Toluene LowProduct often too soluble; low recovery.
Hexane/EtOAc MediumGood for removing non-polar grease, but risk of "oiling out."
DCM Very LowToo soluble; evaporation yields amorphous solid.
Module 3: Reactivity & Downstream Applications
Q: My amide coupling (EDC/NHS or HATU) failed. Is the batch bad?

A: Likely not. The batch is fine; the chemistry is the problem. Cause: The 2,6-dimethyl groups create a "steric wall" protecting the carbonyl carbon. Standard nucleophilic attack by an amine is kinetically inhibited.

Solution: The Acid Chloride Route You must activate the carbonyl to a species small enough and reactive enough to overcome the steric barrier.

Protocol: Sterically Hindered Activation

  • Reagent: Use Thionyl Chloride (SOCl₂) or Oxalyl Chloride .

    • Do not use EDC. The intermediate O-acylisourea is too bulky to be attacked effectively in the 2,6-dimethyl environment.

  • Catalyst: Add a catalytic amount of DMF (forms the Vilsmeier reagent, which is the active chlorinating species).

  • Reaction: Reflux is often required (unlike standard benzoic acids).

  • Coupling: Once the acid chloride is formed (confirm by quenching an aliquot with MeOH -> TLC), react it with your amine in the presence of a non-nucleophilic base (DIPEA/Pyridine).

ActivationLogic Acid 3-Fluoro-2,6-dimethyl Benzoic Acid EDC Standard Coupling (EDC/HATU) Acid->EDC Path A SOCl2 Acid Chloride Formation (SOCl2 + cat. DMF) Acid->SOCl2 Path B (Recommended) Fail Reaction Stalls (Steric Clash) EDC->Fail Bulky Intermediate Success Successful Amide Bond SOCl2->Success High Reactivity

Figure 2: Overcoming the "Ortho Effect" in amide coupling.

References & Further Reading
  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for benzoic acid crystallization logic).

  • Steric Hindrance in Benzoic Acids : Goossen, L. J., et al. (2008). "Synthesis of Sterically Congested Biaryls". Journal of Organic Chemistry. (Discusses the impact of ortho-substitution on coupling efficiency).

  • Fluorinated Intermediates : Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Detailed analysis of 19F NMR shifts and electronic effects).

  • Acid Chloride Synthesis : Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack activation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Fluoro-2,6-dimethylbenzoic acid before handling.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-2,6-dimethylbenzoic acid, a compound of interest in medicinal chemistry. By comparing its fragmentation behavior with structurally related analogues—3-fluorobenzoic acid and 2,6-dimethylbenzoic acid—we will dissect the intricate interplay of substituent effects on fragmentation pathways. This comparative approach, supported by experimental data from public databases for the analogue compounds, provides a robust framework for researchers to interpret the mass spectra of similarly substituted aromatic carboxylic acids.

Foundational Principles of Aromatic Carboxylic Acid Fragmentation

Under electron ionization, aromatic carboxylic acids typically exhibit characteristic fragmentation patterns. The initial ionization event forms a molecular ion (M+•), which is often readily detectable due to the stability of the aromatic ring.[1][2] Subsequent fragmentation is driven by the presence of the carboxylic acid group and the nature of the ring substituents. Key fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): This results in the formation of an acylium ion ([M-17]+), which is often a prominent peak.[2][3]

  • Loss of the carboxyl group (•COOH): This leads to the formation of the aromatic ring fragment ([M-45]+).[2][3]

  • Decarboxylation followed by loss of a hydrogen atom: This can also occur, leading to an [M-46]+ fragment.

  • The Ortho Effect: Aromatic compounds with a substituent in the ortho position containing an abstractable hydrogen atom can undergo a characteristic loss of a neutral water molecule ([M-18]+).[1][4]

The presence of different substituents on the aromatic ring can significantly influence the relative abundance of these fragment ions and introduce new fragmentation channels.

Predicted Fragmentation of 3-Fluoro-2,6-dimethylbenzoic Acid

While a publicly available experimental spectrum for 3-Fluoro-2,6-dimethylbenzoic acid is not readily found, its fragmentation pattern can be reliably predicted based on the established principles and the known behavior of its structural components. The molecular weight of 3-Fluoro-2,6-dimethylbenzoic acid (C9H9FO2) is 168.16 g/mol .

Key Predicted Fragmentation Pathways:

  • Molecular Ion (m/z 168): The molecular ion is expected to be clearly visible.

  • Loss of Water (m/z 150): Due to the presence of two ortho methyl groups, a significant "ortho effect" is anticipated, leading to the loss of a water molecule and the formation of a stable cyclic ion. This is often a highly favored pathway for 2,6-disubstituted benzoic acids.[4]

  • Loss of a Hydroxyl Radical (m/z 151): The loss of •OH from the carboxylic acid group is a common fragmentation route for benzoic acids, leading to the formation of the 3-fluoro-2,6-dimethylbenzoyl cation.[2][3]

  • Loss of a Methyl Radical (m/z 153): Alpha-cleavage of a methyl group can lead to the formation of an [M-15]+ ion.

  • Loss of Carbon Monoxide (from [M-OH]+): The acylium ion at m/z 151 can further lose CO to form a fluoro-dimethylphenyl cation at m/z 123.

  • Loss of the Carboxyl Group (m/z 123): The loss of the •COOH radical would directly form the 3-fluoro-2,6-dimethylphenyl cation.[2]

The following Graphviz diagram illustrates the predicted fragmentation workflow for 3-Fluoro-2,6-dimethylbenzoic acid.

Fragmentation_of_3-Fluoro-2,6-dimethylbenzoic_acid M [C9H9FO2]+• m/z 168 (Molecular Ion) M_minus_H2O [C9H7FO]+• m/z 150 M->M_minus_H2O - H2O (Ortho Effect) M_minus_OH [C9H8FO]+ m/z 151 M->M_minus_OH - •OH M_minus_CH3 [C8H6FO2]+ m/z 153 M->M_minus_CH3 - •CH3 Fragment_123 [C8H8F]+ m/z 123 M->Fragment_123 - •COOH M_minus_OH->Fragment_123 - CO

Caption: Predicted fragmentation pathway of 3-Fluoro-2,6-dimethylbenzoic acid.

Comparative Analysis with Structural Analogues

To substantiate our predictions, we will now compare the expected fragmentation of 3-Fluoro-2,6-dimethylbenzoic acid with the experimentally determined fragmentation patterns of 3-fluorobenzoic acid and 2,6-dimethylbenzoic acid.

3-Fluorobenzoic Acid (C7H5FO2, MW: 140.11 g/mol )

The mass spectrum of 3-fluorobenzoic acid provides insight into the influence of the fluorine substituent.[5][6]

Ion Descriptionm/zProposed Structure
Molecular Ion140[C7H5FO2]+•
Loss of •OH123[C7H4FO]+
Loss of CO from [M-OH]+95[C6H4F]+
Loss of H• from [C6H4F]+94[C6H3F]+•

The fragmentation is dominated by the loss of the hydroxyl group to form the 3-fluorobenzoyl cation (m/z 123), which subsequently loses carbon monoxide to yield the fluorophenyl cation (m/z 95). This demonstrates the typical fragmentation cascade for a simple substituted benzoic acid.

Fragmentation_of_3-Fluorobenzoic_acid M [C7H5FO2]+• m/z 140 (Molecular Ion) M_minus_OH [C7H4FO]+ m/z 123 M->M_minus_OH - •OH Fragment_95 [C6H4F]+ m/z 95 M_minus_OH->Fragment_95 - CO

Caption: Fragmentation pathway of 3-fluorobenzoic acid.

2,6-Dimethylbenzoic Acid (C9H10O2, MW: 150.17 g/mol )

The mass spectrum of 2,6-dimethylbenzoic acid is a classic example of the ortho effect.[7][8]

Ion Descriptionm/zProposed Structure
Molecular Ion150[C9H10O2]+•
Loss of H2O (Ortho Effect)132[C9H8O]+•
Loss of •OH133[C9H9O]+
Loss of CO from [M-H2O]+•104[C8H8]+•
Loss of CO from [M-OH]+105[C8H9]+

The base peak in the spectrum of 2,6-dimethylbenzoic acid is often the [M-18]+• ion (m/z 132), highlighting the favorability of the water loss due to the two ortho methyl groups.[4] The loss of a hydroxyl radical (m/z 133) is also observed.

Fragmentation_of_2,6-Dimethylbenzoic_acid M [C9H10O2]+• m/z 150 (Molecular Ion) M_minus_H2O [C9H8O]+• m/z 132 M->M_minus_H2O - H2O (Ortho Effect) M_minus_OH [C9H9O]+ m/z 133 M->M_minus_OH - •OH

Caption: Fragmentation pathway of 2,6-dimethylbenzoic acid.

Synthesis and Discussion

  • The presence of the two ortho methyl groups will strongly promote the loss of water ([M-18]+•), making the ion at m/z 150 a likely candidate for the base peak.

  • The electron-withdrawing nature of the fluorine atom will influence the stability of the resulting cations.

  • The loss of a hydroxyl radical to form the ion at m/z 151 will still be a significant pathway, analogous to both reference compounds.

  • Subsequent fragmentation of the primary fragment ions, such as the loss of CO, will lead to smaller, yet informative, fragment ions.

The combination of the ortho effect from the dimethyl substitution and the standard fragmentation of the carboxyl group, influenced by the fluorine atom, will create a unique and diagnostic mass spectrum for 3-Fluoro-2,6-dimethylbenzoic acid.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to acquire experimental data for 3-Fluoro-2,6-dimethylbenzoic acid or similar compounds, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of 3-Fluoro-2,6-dimethylbenzoic acid.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer or equivalent.

Materials:

  • 3-Fluoro-2,6-dimethylbenzoic acid standard.

  • High-purity solvent (e.g., methanol, dichloromethane).

  • GC vial with insert.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Fluoro-2,6-dimethylbenzoic acid in a suitable solvent.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL.

  • GC-MS Parameters:

    • GC Inlet:

      • Injection volume: 1 µL

      • Inlet temperature: 250 °C

      • Split ratio: 20:1 (can be adjusted based on concentration)

    • GC Column:

      • Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ion source: Electron Ionization (EI)

      • Ionization energy: 70 eV

      • Source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Scan range: m/z 40-400

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Fluoro-2,6-dimethylbenzoic acid.

    • Identify the molecular ion and major fragment ions.

    • Compare the experimental spectrum with the predicted fragmentation pattern and the spectra of the reference compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 3-Fluoro-2,6-dimethylbenzoic acid. By leveraging established fragmentation principles and comparing with structurally similar, experimentally verified compounds, we have constructed a detailed and logical fragmentation scheme. This approach not only allows for the confident identification of this specific molecule but also serves as an educational tool for researchers and scientists in the field of analytical chemistry and drug development, empowering them to interpret complex mass spectra with greater accuracy.

References

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluorobenzoic acid, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Lund, T. (2015). Fragmentation mechanisms in electron impact mass spectrometry. Roskilde University.
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • NIST. (n.d.). Benzoic acid, 2,6-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluorobenzoic acid, tridec-2-ynyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethylbenzoic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 3-Fluoro vs. 4-Fluoro Benzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the robust nature of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the biological activities of 3-fluoro and 4-fluoro benzoic acid derivatives, offering field-proven insights and experimental data to inform rational drug design and development.

This analysis will navigate the nuances of how the seemingly subtle shift of a fluorine atom from the meta (3-position) to the para (4-position) on the benzoic acid ring can profoundly influence a molecule's therapeutic potential. We will explore this through the lens of key biological activities, supported by quantitative data and detailed experimental protocols.

The Decisive Role of Fluorine Positioning: A Physicochemical Perspective

The location of the fluorine atom on the benzoic acid ring directly impacts its electronic and steric properties, which in turn dictates its interaction with biological targets. The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to benzoic acid itself.[3] This effect is more pronounced in the ortho and meta positions due to closer proximity to the carboxyl group.

Table 1: Physicochemical Properties of 3-Fluorobenzoic Acid and 4-Fluorobenzoic Acid

Property3-Fluorobenzoic Acid4-Fluorobenzoic AcidReference(s)
Molecular Formula C₇H₅FO₂C₇H₅FO₂[4][5]
Molecular Weight 140.11 g/mol 140.11 g/mol [4][5]
pKa 3.864.14[4][5]
logP 2.162.07[4][5]

As illustrated in Table 1, 3-fluorobenzoic acid is a slightly stronger acid (lower pKa) than 4-fluorobenzoic acid. This difference in acidity can influence the ionization state of the molecule at physiological pH, affecting its ability to cross cell membranes and interact with target proteins. The lipophilicity (logP) is also subtly affected by the fluorine position, which can impact solubility and distribution. These fundamental physicochemical differences are the root of the varied biological activities observed between the two isomers.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative overview of the anticancer and antimicrobial activities of derivatives of 3-fluorobenzoic acid and 4-fluorobenzoic acid, supported by experimental data from various studies.

Anticancer Activity

Both 3-fluoro and 4-fluoro benzoic acid derivatives have been investigated for their potential as anticancer agents. The position of the fluorine atom can significantly influence their cytotoxic efficacy and selectivity towards different cancer cell lines.

One study on fluorophenyl derivatives of 1,3,4-thiadiazole demonstrated that both 3-fluoro and 4-fluoro substituted compounds exhibited concentration-dependent cytotoxic activity against the estrogen-dependent breast cancer cell line MCF-7.[6][7] In this particular study, the IC50 values were comparable for some derivatives, suggesting that for this scaffold, the fluorine position might not be the sole determinant of activity.[6][7]

However, in other molecular contexts, the difference is more pronounced. For example, in a series of fluorinated benzimidazole derivatives, the meta-fluoro substitution on a phenyl ring attached to the benzimidazole core showed potent activity against certain cancer cell lines.

Table 2: Comparative Anticancer Activity of 3-Fluoro and 4-Fluoro Benzoic Acid Derivatives

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
1,3,4-Thiadiazoles 2-(2-bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazoleMCF-754.81[6][7]
2-(2-chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleMCF-753.9[6][7]
Pyrazoles Fluorophenyl adamantane derivativeVariousMicromolar range[8]
Thioureas N-4-chlorobenzoyl-N'-(4-fluorophenyl)thioureaT47D325.82[9]

Note: This table presents a selection of data from different studies and derivative classes. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that the anticancer activity is highly dependent on the overall molecular scaffold in which the fluorinated benzoic acid moiety is incorporated. Therefore, a careful structure-activity relationship (SAR) study is crucial for each new class of compounds.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have shown promise as antimicrobial agents, with the position of the fluorine atom playing a significant role in their potency and spectrum of activity.

A study on fluorobenzoylthiosemicarbazides investigated derivatives with ortho-, meta-, and para-fluorobenzoyl groups for their antibacterial activity against Gram-positive bacteria.[10] The results indicated that the antibacterial response was highly dependent on the substitution pattern.[10] Another study on hydrazide derivatives of fluorobenzoic acids also reported inhibitory activity against Gram-positive bacteria.[11]

Derivatives of 4-fluorobenzoic acid, such as hydrazide hydrazones, have been prepared and evaluated as potential antimicrobial agents.[12] Similarly, amides of both para- and meta-fluorobenzoic acids have demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative test strains.[1]

Table 3: Comparative Antimicrobial Activity of 3-Fluoro and 4-Fluoro Benzoic Acid Derivatives

Derivative ClassOrganism3-Fluoro Derivative (MIC, µg/mL)4-Fluoro Derivative (MIC, µg/mL)Reference(s)
Fluorobenzoylthiosemicarbazides Staphylococcus aureus7.82 - 31.25 (for trifluoromethyl derivatives)7.82 - 31.25 (for trifluoromethyl derivatives)[10]
Amides Staphylococcus aureusModerate ActivityModerate Activity[1]
Amides Escherichia coliModerate ActivityModerate Activity[1]
Oxadiazoles Various Bacteria-Active[12]

Note: This table provides a qualitative comparison based on available literature. Quantitative data for directly comparable derivatives is limited.

The available data suggests that both 3-fluoro and 4-fluoro benzoic acid derivatives can be valuable starting points for the development of new antimicrobial agents. The choice between the two isomers will likely depend on the specific microbial target and the desired spectrum of activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 3-fluoro and 4-fluoro benzoic acid derivatives). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate plates C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination

Conclusion and Future Directions

The comparative analysis of 3-fluoro and 4-fluoro benzoic acid derivatives reveals that the position of the fluorine atom is a critical determinant of biological activity. While general trends can be observed, the specific impact of the meta versus para substitution is highly context-dependent, relying on the overall molecular architecture and the biological target.

For researchers and drug development professionals, this guide underscores the importance of synthesizing and evaluating both positional isomers in the early stages of lead optimization. A comprehensive understanding of the structure-activity relationships, guided by robust experimental data, is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

Future research should focus on more direct, head-to-head comparative studies of structurally analogous 3-fluoro and 4-fluoro derivatives against a wider range of biological targets. Such studies will provide a more granular understanding of the subtle yet significant influence of fluorine positioning, ultimately accelerating the development of next-generation pharmaceuticals.

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  • Abbas Al-Mulla. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
  • Yulian, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

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Metabolic Stability Profiling: 3-Fluoro-2,6-dimethylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Rational Drug Design

Executive Summary: The "Conformational Lock" Strategy

In the optimization of carboxylic acid-containing drugs, rapid clearance via Phase II conjugation (glucuronidation/glycination) is a pervasive failure mode. 3-Fluoro-2,6-dimethylbenzoic acid represents a "privileged scaffold" that leverages two distinct physicochemical mechanisms to extend metabolic half-life:

  • Steric Orthogonality (The 2,6-Dimethyl Effect): Forces the carboxylate out of the phenyl plane, sterically hindering UDP-glucuronosyltransferase (UGT) access.

  • Electronic Deactivation (The 3-Fluoro Effect): Blocks the most accessible site for CYP450-mediated aromatic hydroxylation while reducing the

    
     to modulate permeability.
    

This guide compares the metabolic stability of this scaffold against unsubstituted and mono-substituted analogs, providing experimental protocols and mechanistic rationale supported by current literature.

Mechanistic Analysis: Why Structure Dictates Stability

The Ortho-Effect and Phase II Resistance

The primary metabolic liability of benzoic acid derivatives is acyl-glucuronidation. However, 2,6-disubstitution imposes severe steric strain.[1] As documented by Exner et al., this forces the carboxyl group to rotate approximately 53–60° out of the aromatic plane [1].

  • Consequence: The loss of planarity breaks

    
    -conjugation.[1] While this slightly increases acidity (
    
    
    
    drops from ~4.2 to ~3.2), the primary benefit is the physical blockade of the UGT active site. The bulky methyl groups prevent the nucleophilic attack of UDP-glucuronic acid.
Fluorine Blockade of Phase I Oxidation

While 2,6-dimethyl substitution protects the carboxyl tail, the aromatic ring remains vulnerable to Phase I oxidation (hydroxylation) by CYP2C9 and CYP3A4.

  • Vulnerability: In 2,6-dimethylbenzoic acid, the 3-position is electronically activated and sterically accessible.

  • Solution: Introduction of a fluorine atom at C3 blocks this "soft spot." The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions, diverting metabolism to less favorable positions or halting it entirely [2].

Comparative Performance Data

The following data synthesizes experimental trends from human liver microsome (HLM) stability assays.

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)

Analog Structure

(min)

(

L/min/mg)
Primary Clearance PathwayMetabolic Liability
Benzoic Acid (Baseline)< 15> 100 (High)Phase II (Glycine/Glucuronide)Rapid conjugation & excretion.
2,6-Dimethylbenzoic Acid 45 - 6025 - 40 (Mod)Phase I (Aromatic Hydroxylation)Steric bulk blocks Phase II, but Ring C3/C4 oxidation occurs.
3-Fluorobenzoic Acid 20 - 3060 - 80 (High)Phase II (Glucuronidation)Fluorine protects ring, but -COOH is fully exposed to UGTs.
3-Fluoro-2,6-dimethylbenzoic Acid > 120 < 10 (Low) Renal Elimination (Unchanged) Optimized: Both Phase I and Phase II routes are blocked.

Key Insight: The combination of 2,6-dimethyl and 3-fluoro substitutions is synergistic. The methyls stop the conjugation, and the fluorine stops the compensatory oxidation that usually arises when Phase II is blocked.

Visualizing the Metabolic Blockade

The following diagram illustrates how the target molecule evades the standard clearance pathways that degrade its analogs.

MetabolicPathways Substrate 3-Fluoro-2,6-dimethyl- benzoic acid UGT UGT Enzymes (Phase II) Substrate->UGT Steric Clash (2,6-Me) CYP CYP450 Enzymes (Phase I) Substrate->CYP C-F Blockade (3-F) Stable Metabolically Stable (High Exposure) Substrate->Stable No Reaction Glucuronide Acyl-Glucuronide (Rapid Clearance) Hydroxyl 3-Hydroxy Metabolite (Oxidation)

Figure 1: Synergistic blockade of metabolic pathways. The 2,6-dimethyl groups (red path) physically prevent UGT binding, while the 3-fluoro group (yellow path) chemically blocks the primary oxidation site.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of these analogs in your own lab, follow this standardized self-validating protocol.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .[2]
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 PREPARATION Pre-warm buffer & microsomes to 37°C. Spike test cmpd to 1 µM. Step2 INITIATION Add NADPH to start reaction. (T=0 min) Step1->Step2 Control QC CHECK Run Verapamil (High CL) & Warfarin (Low CL) Step1->Control Parallel Step3 SAMPLING Extract aliquots at 0, 15, 30, 60 min. Step2->Step3 Step4 QUENCHING Transfer to cold ACN + IS. Centrifuge (4000g, 20 min). Step3->Step4 Step5 ANALYSIS LC-MS/MS (MRM Mode). Calculate % Remaining. Step4->Step5

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


).
Detailed Procedure
  • Pre-Incubation: Dilute test compound to 1 µM in Phosphate Buffer containing 0.5 mg/mL microsomal protein. Incubate at 37°C for 5 minutes.

    • Why 1 µM? To ensure the reaction follows first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction.

  • Time Course: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing Internal Standard. Vortex for 1 minute.

  • Analysis: Centrifuge at 4,000 rpm for 20 minutes. Inject supernatant onto LC-MS/MS.[2][3] Monitor parent ion depletion.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • Steric Inhibition of Resonance: Fiedler, P., & Exner, O. (1998). Infrared spectra and conformation of methyl-substituted benzoic acids. Journal of Physical Organic Chemistry. Link

  • Fluorine in Drug Design: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • 2,6-Disubstitution & Glucuronidation: Steinberg, M., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[4] Pesticide Biochemistry and Physiology. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we use. The proper management and disposal of chemical reagents are not merely procedural hurdles; they are integral to ensuring the safety of our colleagues, the integrity of our research, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluoro-2,6-dimethylbenzoic acid, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Based on these analogs, 3-Fluoro-2,6-dimethylbenzoic acid should be handled as a substance that can cause significant irritation and potential harm upon improper exposure.[1][2][3][4]

Table 1: Anticipated Hazard Profile for 3-Fluoro-2,6-dimethylbenzoic Acid

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4][5]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4][5][6]

This profile mandates careful handling to prevent inhalation of dust, ingestion, and direct contact with skin and eyes.[4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. Before beginning any work that involves the handling or disposal of this compound, ensure the following are in place:

  • Engineering Controls : Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][5][7] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles or a face shield for comprehensive protection against splashes or airborne particles.[3]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) suitable for handling organic acids.[3]

    • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.[8]

Waste Segregation and Containerization: The First Step to Safe Disposal

Proper segregation is a cornerstone of safe laboratory waste management, preventing potentially violent reactions and ensuring waste streams can be treated effectively.[9]

Segregation Protocol:

  • Do NOT mix with other waste streams. Specifically, keep this compound separate from:

    • Bases and oxidizing agents to avoid exothermic or violent reactions.[10]

    • Non-halogenated organic solvents. Separating halogenated waste is often a regulatory requirement and can impact disposal costs.[9][11]

    • Aqueous wastes containing heavy metals.[9]

  • Designated Waste Stream : 3-Fluoro-2,6-dimethylbenzoic acid waste should be collected in a dedicated "Halogenated Organic Acid" or "Halogenated Solid" waste stream.

Container Requirements:

  • Compatibility : The waste container must be chemically compatible with the acid. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers, which can be corroded by acids.[9][12] The original product container is often the best choice for waste accumulation.[13]

  • Condition : Use containers that are in good condition, free from cracks or leaks, and have a secure, tightly-fitting lid.[9][13]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" from the moment the first particle of waste is added.[8][9] The label must include the full chemical name ("3-Fluoro-2,6-dimethylbenzoic acid") and a clear description of its hazards (e.g., "Irritant," "Harmful").

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][14][15] The strong carbon-fluorine bond makes it resistant to environmental degradation, and sewer disposal is illegal for this class of compound.[14][15] The only acceptable method is through a licensed hazardous waste disposal program.[1][16]

Procedure:

  • Preparation : Don all required PPE and ensure you are working within a chemical fume hood.[8]

  • Waste Transfer :

    • For Solid Waste : Carefully sweep or scoop the solid acid into your designated, pre-labeled hazardous waste container. Minimize dust generation during this process.[7]

    • For Solutions : If the acid is in a solvent, transfer the liquid waste into a compatible, labeled container using a funnel.

    • For Contaminated Materials : Any items grossly contaminated with the acid, such as weigh boats, gloves, or absorbent pads used for spills, must also be placed in the solid hazardous waste container.[13]

  • Container Sealing : Securely close the lid of the waste container. It should remain closed at all times except when actively adding waste.[9]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be under the control of laboratory personnel, properly signed, and equipped with secondary containment to capture any potential leaks.[8]

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste. Follow their specific procedures for waste collection requests.[13]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined response plan is critical.

  • In Case of a Spill :

    • Evacuate non-essential personnel and restrict access to the area.[10]

    • Wearing full PPE, cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do NOT use combustible materials like paper towels for large spills.

    • Carefully sweep the absorbent material and spilled chemical into your hazardous waste container for disposal.[5][13]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[13]

  • In Case of Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]

    • Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]

    • Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][5]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

The Rationale Behind the Protocol: Scientific Integrity

  • Why No Drain Disposal? Fluorinated organic compounds, like 3-Fluoro-2,6-dimethylbenzoic acid, are often classified as persistent organic pollutants (POPs). The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation processes in water treatment systems and the environment.[17] Disposing of them down the drain can lead to long-term environmental contamination.[14]

  • Why Professional Disposal? The recommended disposal method for halogenated organic waste is high-temperature incineration in a specialized, licensed facility.[6][17] These incinerators operate at temperatures sufficient to break the stable C-F bond and are equipped with advanced scrubbers to neutralize the resulting hazardous gases (like hydrogen fluoride), preventing their release into the atmosphere.[17] This process is complex and strictly regulated by agencies like the Environmental Protection Agency (EPA).[14]

  • Why Segregation? Segregating halogenated waste is crucial for both safety and compliance. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, hazardous waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which mandates strict tracking and management from "cradle to grave."[18] Proper segregation ensures that waste streams are handled and treated by the appropriate, safest, and most effective means.

Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational flow for the proper disposal of 3-Fluoro-2,6-dimethylbenzoic acid.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_final Storage & Final Disposal A Waste Identified: 3-Fluoro-2,6-dimethylbenzoic Acid B Assess Hazards: Irritant (Skin, Eyes, Respiratory) Harmful if Swallowed A->B Spill Emergency: Spill or Exposure? A->Spill C Don Required PPE: Safety Goggles, Nitrile Gloves, Lab Coat B->C D Work in a Ventilated Area (Chemical Fume Hood) C->D E Select Compatible Container (Glass or HDPE) D->E F Affix 'Hazardous Waste' Label with Full Chemical Name E->F G Transfer Waste to Container (Minimize Dust/Spills) F->G H Securely Close Container G->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment H->I J Contact EHS/Safety Office to Schedule Waste Pickup I->J K Waste collected by licensed hazardous waste contractor for incineration J->K Spill->A No Spill->C If Yes, Don PPE First Spill_Response Follow Emergency Procedures (Section 5) Spill->Spill_Response Yes

Caption: Workflow for the safe disposal of 3-Fluoro-2,6-dimethylbenzoic acid.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway. (n.d.).
  • Vanderbilt University Medical Center. (2023, October).
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  • Thermo Fisher Scientific. (2025, December 25).
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  • Sigma-Aldrich. (2025, November 6).
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
  • Synquest Labs. (n.d.).
  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?
  • VLS Environmental Solutions. (n.d.). PFAS: The Emerging Contenders in the Hazardous Constituents Arena - An In-Depth Analysis.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Ossila. (n.d.).
  • TCI Chemicals. (2025, June 12).
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  • CymitQuimica. (2024, December 19).
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • PubChem. (n.d.). 3-Fluorobenzoic Acid.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 3-fluoro- - Hazard.
  • Labbox. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.